Benz(a)anthracen-5-amine
Description
Structure
2D Structure
Properties
CAS No. |
56961-59-2 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[a]anthracen-5-amine |
InChI |
InChI=1S/C18H13N/c19-18-11-14-9-12-5-1-2-6-13(12)10-17(14)15-7-3-4-8-16(15)18/h1-11H,19H2 |
InChI Key |
DKHRIQWFPJKAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(=CC3=CC2=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Benz a Anthracen 5 Amine and Its Derivatives
Classical Approaches to Benz(a)anthracen-5-amine Core Synthesis
Traditional methods for constructing the benz[a]anthracene skeleton have historically relied on well-established reactions that build the polycyclic aromatic framework through thermal or acid-catalyzed processes. These foundational methods, while effective, often require harsh conditions and can suffer from a lack of regioselectivity. frontiersin.org
Cyclization Reactions in this compound Formation
The formation of the benz[a]anthracene core is fundamentally a process of ring annulation. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been a cornerstone in this area. frontiersin.org This [4+2] cycloaddition typically involves the reaction of a diene, often an ortho-quinodimethane generated in situ or a stable substituted naphthalene (B1677914), with a suitable dienophile.
Another classical approach is the Friedel-Crafts acylation or alkylation, which can be used to build the final ring onto a naphthalene or phenanthrene (B1679779) precursor. For instance, the cyclization of certain 2-(arylmethyl)naphthaldehydes or their corresponding naphthoic acids can produce the benz[a]anthracene system. nih.gov These reactions are generally mediated by strong acids.
A regiospecific route has been described involving the benzannulation of 1,4-dipolar synthons with naphthoquinone monoketal, which generates benz[a]anthracene-5,6-diones. researchgate.net While this leads to a dione, subsequent chemical modifications could potentially yield the desired amine.
Table 1: Examples of Classical Cyclization Reactions for Benz[a]anthracene Core Synthesis
| Reaction Type | Key Precursors | Conditions | Core Product |
|---|---|---|---|
| Diels-Alder Reaction | Substituted Naphthalenes and Dienophiles (e.g., Maleic Anhydride) | Thermal | Benz[a]anthracene Adduct |
| Friedel-Crafts Cyclodehydration | 2-(Arylmethyl)naphthoic acids | Triflic acid, then NaBH4 | Substituted Benz[a]anthracene nih.gov |
| Benzannulation | 1,4-Dipolar synthons and Naphthoquinone monoketal | One-pot reaction | Benz[a]anthracene-5,6-dione researchgate.net |
Amination Strategies for Benz(a)anthracene (B33201) Systems Leading to this compound
Once the benz[a]anthracene core is synthesized, the introduction of the amino group at the 5-position is the next critical step. Classical amination strategies typically involve the introduction of a nitrogen-containing functional group, which is then converted to an amine.
A common two-step procedure involves:
Nitration: Electrophilic nitration of the pre-formed benz[a]anthracene core using nitrating agents (e.g., nitric acid in sulfuric acid). This reaction's success is highly dependent on achieving the correct regioselectivity to form 5-nitrobenz[a]anthracene.
Reduction: The subsequent reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium borohydride (B1222165) in the presence of a catalyst. mdpi.com
An alternative classical route is nucleophilic aromatic substitution. This would require the synthesis of a benz[a]anthracene derivative with a good leaving group, such as a halogen (e.g., 5-bromobenz[a]anthracene), at the target position. This halo-derivative could then be treated with an amine source, such as ammonia (B1221849) or an amide anion, often under high temperatures and pressures.
Regioselective Synthesis of this compound Isomers
The primary challenge in the synthesis of this compound is achieving regioselectivity. The benz[a]anthracene system has several non-equivalent positions where reactions can occur. Electrophilic substitution on the parent benz[a]anthracene typically occurs at the C7 position, which is the most electronically activated. However, substitution can also occur at other positions, including C5, C6, and C12, often leading to a mixture of isomers that are difficult to separate.
Recent studies have shown that the regioselectivity of reactions like the Diels-Alder cycloaddition can be finely tuned. nih.gov By modulating the electronic properties of substituents on the terminal rings of an anthracene (B1667546) precursor, it is possible to direct cycloadditions away from the central 9,10-positions and towards the terminal 1,4-positions. nih.gov This principle is critical for strategies aiming to construct the benz[a]anthracene skeleton with pre-installed functionality at or near the C5 position. Similarly, the steric and electronic nature of the dienophile in a Diels-Alder reaction plays a significant role in determining the ratio of ortho and meta cycloadduct isomers. jksus.org
Modern Catalytic Syntheses of this compound
Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods. researchgate.net These approaches often operate under milder conditions and offer superior control over regioselectivity compared to their classical counterparts.
Transition Metal-Catalyzed Coupling Reactions for this compound Production
Transition metals, particularly palladium, rhodium, and cobalt, have revolutionized the synthesis of complex aromatic systems. researchgate.netnih.gov An efficient and highly regioselective route to construct tetracyclic benz[a]anthracene derivatives involves a palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes. nih.govacs.org This method allows for the direct and controlled construction of the core framework. acs.org
Other notable transition metal-catalyzed reactions include:
Cobalt-mediated [2+2+2] cycloaddition: This method can be used for the cyclotrimerization of alkynes to form the benzene (B151609) rings within the polycyclic structure, offering a pathway to the angularly substituted tetracycle. researchgate.net
Rhodium-catalyzed oxidative benzannulation: This process can involve the reaction of naphthylamines with internal alkynes to build the final ring of the benz[a]anthracene system. nih.gov
Once a suitably functionalized benz[a]anthracene, such as 5-bromobenz[a]anthracene, is obtained (potentially via a transition-metal-catalyzed core synthesis), modern C-N cross-coupling reactions like the Buchwald-Hartwig amination can be employed. This palladium-catalyzed reaction is a powerful method for forming aryl-amine bonds under relatively mild conditions using a wide range of amine coupling partners.
Table 2: Overview of Modern Catalytic Reactions for Benz[a]anthracene Synthesis
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium | Tandem C-H Activation/Bis-cyclization | High regioselectivity in forming the tetracyclic core. | acs.org |
| Cobalt | [2+2+2] Cycloaddition | Construction of angularly substituted tetracycles from triynes. | researchgate.net |
| Rhodium | Oxidative Benzannulation | Builds the final aromatic ring onto a naphthylamine precursor. | nih.gov |
| Palladium | Buchwald-Hartwig Amination | Forms C-N bonds under mild conditions; ideal for final amination step. | - |
Organocatalysis in this compound Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. mdpi.com These catalysts are often environmentally benign and can promote a wide range of asymmetric transformations. beilstein-journals.org
For the synthesis of this compound, a key organocatalytic transformation would be the introduction of the nitrogen atom. The aza-Friedel-Crafts reaction, which forms a carbon-nitrogen bond via the reaction of an imine with an electron-rich aromatic ring, is a promising strategy. beilstein-journals.org Chiral phosphoric acids have proven to be excellent catalysts for this type of reaction, capable of activating the imine electrophile and controlling the stereochemistry of the addition. beilstein-journals.org
A hypothetical organocatalytic route to an amino-benz[a]anthracene derivative could involve the reaction of a nucleophilic benz[a]anthracene precursor with an electrophilic nitrogen source, catalyzed by a chiral organocatalyst. While specific applications of organocatalysis to the direct synthesis of this compound are not yet widely documented, the principles of enamine and iminium ion catalysis offer a fertile ground for future research in this area. beilstein-journals.org For example, a chiral secondary amine catalyst, such as a proline derivative, could activate an α,β-unsaturated aldehyde which then participates in a cascade reaction with a naphthalene-based precursor to build the core structure with stereocontrol. unibo.itresearchgate.net
Photoredox Catalysis for this compound Formation
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the formation of C–N bonds, offering a potential direct route to this compound via C–H amination of the parent benz(a)anthracene core. This approach avoids the harsh conditions and multi-step procedures associated with classical methods like nitration followed by reduction. The fundamental principle involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a highly reactive nitrogen-centered radical from a stable amine precursor. beilstein-journals.orgacs.org This radical can then engage in the functionalization of aromatic C–H bonds.
Several photocatalytic systems have been developed for the amination of arenes and heteroarenes, which could be adapted for the synthesis of this compound. nih.govnih.gov These systems typically employ either transition metal complexes, such as [Ru(bpy)₃]²⁺, or organic dyes like Eosin Y and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), as photocatalysts. nih.govuni-regensburg.desioc-journal.cn The choice of aminating agent is crucial, with reagents like benzoyl azides, N-acyloxyphthalimides, and carbamates serving as effective sources for the amino group. nih.govacs.org
For the specific synthesis of this compound, a proposed mechanism would involve the photoexcited catalyst oxidizing an amine precursor to generate an amidyl radical. This radical would then add to the electron-rich benz(a)anthracene scaffold. Subsequent oxidation and deprotonation steps would yield the aminated product. The regioselectivity of such a reaction on the benz(a)anthracene system would be a critical aspect to control.
| Photocatalyst | Amine Source | Substrate Class | Key Features | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]Cl₂ | N-Acyloxyphthalimides | Arenes & Heteroarenes | Generates phthalimide (B116566) radicals for amination. | acs.org |
| Eosin Y | Aryloxy-amides | Internal Olefins | Transition-metal-free hydroamination-cyclization. | acs.org |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Benzoyl Azides | Electron-rich Heteroarenes | Direct C-H amidation with N₂ as the only byproduct. | nih.govuni-regensburg.de |
| DDQ | Carbamates, Urea | Benzene Derivatives | Metal-free C-H amination under aerobic conditions. | nih.gov |
Green Chemistry Principles Applied to this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is critical for developing sustainable and economically viable processes. jocpr.comresearchgate.net This involves the use of safer solvents, sustainable catalysts, and designing reactions with high atom economy.
Solvent-Free Synthetic Routes for this compound
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. These reactions, often facilitated by microwave irradiation or mechanical grinding, can lead to higher yields, shorter reaction times, and unique selectivity. d-nb.info For instance, the solvent-free synthesis of indenoquinolinones has been successfully achieved by reacting 1-aminoanthracene (B165094) with 1,3-indanedione and various aldehydes, catalyzed by iron(III) triflate. d-nb.info A similar multicomponent strategy under solvent-free conditions could be envisioned for the synthesis of complex this compound derivatives. Another relevant green protocol is the benzoylation of amines in a neat phase without any solvent or base, which proceeds rapidly to afford high-purity products. scispace.com Adapting such methodologies could provide a direct and environmentally benign pathway to N-substituted this compound derivatives.
Atom Economy Considerations in this compound Preparation
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
A traditional synthesis of this compound might involve the nitration of benz(a)anthracene followed by reduction. This two-step process has a poor atom economy due to the generation of water in the nitration step and byproducts from the reducing agent (e.g., metal oxides from Sn/HCl reduction).
Classical Route (Nitration/Reduction):
C₁₈H₁₂ + HNO₃ → C₁₈H₁₁NO₂ + H₂O
C₁₈H₁₁NO₂ + 6[H] → C₁₈H₁₁NH₂ + 2H₂O
In contrast, a direct C-H amination using a photocatalytic approach with a reagent like benzoyl azide (B81097) offers a significantly higher atom economy. nih.govuni-regensburg.de
Direct C-H Amination (Hypothetical): C₁₈H₁₂ + R-CON₃ → C₁₈H₁₁NHCOR + N₂ (followed by hydrolysis)
In the C-H amidation step, the only stoichiometric byproduct is nitrogen gas (N₂), making it a highly atom-economical process. uni-regensburg.de Cycloaddition reactions, which are also inherently atom-economical, could be employed to construct the polycyclic framework in a green manner. chemrxiv.orgbeilstein-journals.org
| Reaction Type | Key Characteristics | Atom Economy | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | [4+2] cycloaddition to form six-membered rings. | Excellent (100% theoretical) | frontiersin.org |
| C-H Amination | Direct functionalization of C-H bonds. | High, especially with reagents like azides (N₂ byproduct). | nih.govuni-regensburg.de |
| Reductive Amination | Carbonyl + Amine + Reducing Agent → Amine | Moderate to Good, dependent on reducing agent. | frontiersin.orgacs.org |
| Nitration + Reduction | Classical multi-step route for introducing an amino group. | Poor, generates significant inorganic waste. | frontiersin.org |
Stereoselective Synthesis of Chiral this compound Analogs
While this compound itself is an achiral, planar molecule, the synthesis of its chiral analogs is a significant challenge of interest for applications in materials science and asymmetric catalysis. chemistryviews.org Chirality can be introduced into the structure in several ways, such as by installing a stereocenter on a substituent, creating an axis of chirality (atropisomerism), or by constructing a helically chiral scaffold. snnu.edu.cnethz.ch
Asymmetric Approaches to this compound Derivatives
The asymmetric synthesis of chiral derivatives related to this compound can be pursued through various modern synthetic strategies.
Chiral Auxiliaries: One approach involves the use of a chiral auxiliary. For example, a highly stereoselective Strecker synthesis, which produces α-amino nitriles, can be achieved using a chiral amine like 2-methylbenzhydrylamine. nih.gov A similar strategy could be applied by reacting a suitable aldehyde-functionalized benz(a)anthracene with a chiral amine auxiliary to install a stereogenic center adjacent to a nitrogen atom, which could then be converted into a chiral amino group.
Organocatalysis: Asymmetric organocatalysis provides a powerful tool for creating chiral molecules without transition metals. The enantioselective synthesis of azahelicenes, which are structurally related polycyclic aromatic compounds containing nitrogen, has been achieved through organocatalyzed asymmetric Povarov reactions. bohrium.com This one-pot process uses a chiral phosphoric acid to control the stereochemistry of a cycloaddition, affording helically chiral products with high enantioselectivity. A similar strategy could hypothetically be employed to construct a chiral, fused quinoline (B57606) ring system onto a benz(a)anthracene framework.
Transition Metal Catalysis: Rhodium-catalyzed [2+2+2] cycloadditions are a prominent method for the stereoselective formation of aromatic rings, including the synthesis of helicenes. snnu.edu.cnchim.it By designing a precursor that incorporates the benz(a)anthracene unit and tethered alkynes, it may be possible to perform an enantioselective intramolecular cycloaddition using a chiral phosphine (B1218219) ligand to forge a new aromatic ring, thereby inducing helicity and creating a chiral analog of this compound.
| Asymmetric Strategy | Description | Potential Application for this compound Analogs | Reference |
|---|---|---|---|
| Organocatalyzed Povarov Reaction | Chiral phosphoric acid catalyzes an asymmetric aza-Diels-Alder reaction. | Synthesis of helically chiral aza-derivatives of benz(a)anthracene. | bohrium.com |
| Metal-Catalyzed [2+2+2] Cycloaddition | Chiral Rhodium or Nickel complexes catalyze the formation of a new aromatic ring from three alkyne units. | Stereoselective construction of a new ring to create a helicene or a molecule with planar chirality. | snnu.edu.cnchim.it |
| Chiral Auxiliary Approach | A removable chiral group directs the stereoselective formation of a new chiral center. | Synthesis of derivatives with a chiral center on a side-chain attached to the amino group. | ethz.chnih.gov |
| Asymmetric Reduction | Reduction of a prochiral imine derived from a benz(a)anthracene ketone to form a chiral amine. | Creation of a stereocenter at the carbon bearing the amino group. | researchgate.net |
Enantioselective Resolution of Racemic this compound Mixtures
The synthesis of this compound often results in a racemic mixture, containing equal amounts of both enantiomers. For applications where stereochemistry is critical, the separation of these enantiomers is a necessary step. The resolution of racemic amines is a well-established field in organic chemistry, and several methods can be applied to isolate the individual enantiomers of this compound. rsc.org Key methodologies include classical resolution via diastereomeric salt formation and chiral chromatography.
Classical Resolution by Diastereomeric Salt Formation
This method remains one of the most common techniques for resolving racemic amines on an industrial scale. rsc.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.
For this compound, potential chiral resolving agents would include commonly used chiral acids. The bulky, polycyclic nature of the benz(a)anthracene backbone may influence the crystal packing of the diastereomeric salts, requiring empirical screening of various agents and solvents to find the optimal separation conditions.
Table 1: Potential Chiral Resolving Agents for this compound
| Resolving Agent Class | Specific Examples | Rationale |
|---|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (-)-O,O'-Dibenzoyltartaric Acid | Readily available and have proven effective for a wide range of amines. |
| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic Acid | Strong acids that form crystalline salts with amines. |
Enantioselective Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture, leading to different retention times and thus separation.
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, stationary phases like poly(L-alanine) grafted onto silica (B1680970) have shown high selectivity based on molecular shape and size. kumamoto-u.ac.jp The selection of the mobile phase is also critical and is optimized to achieve the best resolution. rsc.org While HPLC is often used for analytical-scale separations, preparative chiral chromatography can be employed for isolating larger quantities of pure enantiomers, although it can be more costly than classical resolution for industrial-scale production.
Process Optimization and Scale-Up Strategies for this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up to ensure efficiency, safety, cost-effectiveness, and sustainability. Key areas of focus include the optimization of reaction parameters, selection of appropriate reactor technology, and implementation of green chemistry principles.
Optimization of Reaction Conditions
The synthesis of the benz(a)anthracene framework often involves multi-step processes such as Friedel-Crafts reactions, cyclizations, and tandem C-H activation/cyclization reactions catalyzed by transition metals like palladium. beilstein-journals.orgnih.gov Each step must be optimized to maximize yield and purity while minimizing by-product formation.
Key parameters for optimization include:
Catalyst: The choice of catalyst is critical. For instance, in palladium-catalyzed reactions, the ligand, precursor, and loading can dramatically affect yield and selectivity. nih.gov For other reactions, Lewis acids or Brønsted acids may be employed, and their concentration and activity must be fine-tuned.
Solvent: The solvent can influence reaction rates, selectivity, and product solubility. Green chemistry principles encourage the use of safer, more environmentally benign solvents or even solvent-free conditions where possible. rsc.org Mechanochemistry, using methods like ball milling or screw reactors, represents a solvent-free approach that can intensify processes and reduce waste. rsc.orgrsc.org
Temperature and Pressure: These parameters directly impact reaction kinetics and thermodynamics. Optimization involves finding the lowest possible temperature and pressure that still afford a reasonable reaction rate to save energy and improve safety.
Reactant Stoichiometry: Adjusting the ratio of reactants is essential to ensure complete conversion of the limiting reagent and to minimize waste from excess reagents.
Scale-Up and Reactor Technology
Scaling up production from laboratory glassware to large-scale reactors presents challenges related to mass and heat transfer. Aromatic nitration, for example, is highly exothermic, and efficient heat removal is crucial for safety and selectivity on a large scale. rsc.org
Batch vs. Continuous Processing: While traditional chemical production often relies on batch reactors, continuous flow processing is gaining prominence. Continuous reactors, such as packed-bed or microreactors, offer superior heat and mass transfer, improved safety, better process control, and potential for automation. rsc.org For solid-handling reactions, continuous screw reactors can be particularly effective. rsc.org
Process Analytical Technology (PAT): Implementing PAT involves using in-line analytical tools (e.g., IR, Raman spectroscopy) to monitor the reaction in real-time. This allows for precise control over reaction parameters, ensuring consistent product quality and early detection of deviations.
Table 2: Key Parameters for Process Optimization and Scale-Up
| Parameter | Laboratory-Scale Focus | Scale-Up Considerations |
|---|---|---|
| Reaction Vessel | Glass flasks | Jacketed glass or steel reactors, continuous flow reactors |
| Mixing | Magnetic stir bars | Overhead mechanical stirrers, static mixers, reactor baffles |
| Heat Transfer | Oil/water baths | Internal cooling/heating coils, reactor jackets, heat exchangers |
| Reagent Addition | Manual addition | Metering pumps for controlled addition rates |
| Process Control | Manual monitoring | Automated control systems with PAT integration |
| Sustainability | Yield and purity | Process Mass Intensity (PMI), energy consumption, waste reduction |
Reactivity and Functionalization of Benz a Anthracen 5 Amine
Electrophilic Aromatic Substitution on the Benz(a)anthracene (B33201) Moiety of Benz(a)anthracen-5-amine
The benz(a)anthracene framework is inherently susceptible to electrophilic attack, with certain positions being more reactive than others. Studies on the parent molecule and its alkylated derivatives indicate that the C-7 (meso-anthracenic) and C-12 (meso-phenanthrenic) positions are particularly activated towards electrophiles. nih.gov The introduction of a powerful activating amino group at the C-5 position significantly influences this reactivity pattern. The -NH₂ group is a strong ortho-, para-director, meaning it enhances the rate of electrophilic substitution and directs incoming electrophiles primarily to the positions ortho and para relative to itself.
For this compound, the positions ortho to the amine are C-4 and C-6. The para position is C-11. Therefore, electrophilic attack is expected to be directed towards these positions. A competition arises between the inherent reactivity of the benz(a)anthracene nucleus (favoring C-7 and C-12) and the directing effect of the amino group (favoring C-4, C-6, and C-11). The ultimate regiochemical outcome will depend on the specific electrophile and the reaction conditions employed.
Halogenation Reactions of this compound
Halogenation of this compound involves the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic core. The strong activating effect of the amino group facilitates this reaction. While specific studies on this compound are not extensively documented, the principles of electrophilic aromatic substitution on activated systems provide a strong predictive basis for its behavior.
For highly activated aromatic amines like aniline (B41778), bromination is often rapid and can lead to polysubstitution. wku.edu Reagents like N-bromosuccinimide (NBS) are often used for more controlled, regioselective brominations. nih.govmdpi.com In the case of this compound, the amino group is expected to direct incoming halogens to the ortho (C-6) and para (C-11) positions. The C-4 position is sterically hindered by the adjacent fused ring. Given the high reactivity of the C-7 position in the benz[a]anthracene system, substitution at this site is also a likely outcome, potentially competing with the amine-directed substitution. nih.gov
Table 1: Predicted Halogenation Products and Conditions
| Reagent | Predicted Major Product(s) | Conditions | Reference for Analogy |
|---|---|---|---|
| Br₂ in CCl₄ | Polybrominated derivatives | Room Temperature | wku.edu |
| NBS in DMF | 6-Bromo- and/or 11-Bromo-benz(a)anthracen-5-amine | Low Temperature (-20 °C) | mdpi.com |
| V₂O₅ / H₂O₂ / TBAB | 11-Bromo-benz(a)anthracen-5-amine (para-selective) | ~5 °C, CH₃CN/H₂O | organic-chemistry.org |
Nitration and Sulfonation Patterns of this compound
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com For aromatic amines, these reactions often require careful control of conditions to prevent oxidation of the amino group and to manage its directing effects.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺). masterorganicchemistry.com In the case of this compound, the powerful activating effect of the amino group would necessitate milder nitrating conditions to avoid over-oxidation and side reactions. orgsyn.org Based on studies of other activated aromatic systems, nitration is expected to occur at the positions activated by the amino group, primarily C-6 and C-11. schoolwires.net Research on alkylated benz[a]anthracenes has shown that nitration can also occur at the C-7 position, indicating this site remains reactive despite the substituent at C-5. nih.gov
Sulfonation: Sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). google.com The reaction is often reversible. For aromatic amines, sulfonation typically yields the para-substituted product as the thermodynamically stable isomer. google.com Therefore, sulfonation of this compound is predicted to yield this compound-11-sulfonic acid. Under kinetically controlled conditions at lower temperatures, the ortho-product (this compound-6-sulfonic acid) might also be formed. Studies on the sulfonation of anthracene (B1667546) itself show that substitution can occur at the 1-, 2-, and 9-positions, highlighting the complex reactivity of the polycyclic core. rsc.org
Alkylation and Acylation of this compound
Friedel-Crafts alkylation and acylation are fundamental methods for attaching carbon-based substituents to aromatic rings. wikipedia.org However, these reactions present significant challenges when applied to substrates containing an amino group. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This deactivates the aromatic ring towards electrophilic attack and can prevent the reaction from occurring on the ring. wikipedia.org
Alkylation: Direct Friedel-Crafts alkylation of the benz(a)anthracene ring is unlikely without first protecting the amine functionality. The complexation between the amine and the Lewis acid would inhibit the desired reaction. Furthermore, Friedel-Crafts alkylations are prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org
Acylation: Friedel-Crafts acylation is generally more controllable than alkylation. organic-chemistry.org To perform a Friedel-Crafts acylation on the aromatic core of this compound, the amino group would need to be converted into a less basic, electron-withdrawing group first. A common strategy is to acylate the amine to form an amide (see section 3.2.1). The resulting amide is still an ortho-, para-director but is less activating and does not strongly complex with the Lewis acid catalyst. After the Friedel-Crafts acylation on the ring, the protecting acyl group can be removed by hydrolysis to regenerate the amine. Research on the acylation of anthracene shows a preference for the 9-position, but substitution at the 2-position is also possible. nih.gov For a protected this compound, acylation would likely be directed to the C-11 position.
Reactions Involving the Amine Functionality of this compound
The primary amine group (-NH₂) at the C-5 position is a key reactive center, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows for a variety of functionalization reactions directly on the nitrogen. scirp.org
Acylation and Alkylation of the Amine Group in this compound
Acylation: The amine group of this compound readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-aryl amides. researchgate.net This reaction is often used as a protective strategy before performing other reactions on the aromatic rings. The resulting amide, N-(Benz(a)anthracen-5-yl)acetamide for example, is a stable, crystalline solid.
Alkylation: N-alkylation of the amine group is also feasible. Primary aromatic amines can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, leading to mixtures of secondary and tertiary amines. More modern and selective methods, such as reductive amination or photocatalytic systems using alcohols as alkylating agents, can provide better control over the degree of alkylation. nih.gov
Table 2: Representative Reactions of the Amine Functionality
| Reaction Type | Reagent(s) | Product Type | General Conditions | Reference for Analogy |
|---|---|---|---|---|
| N-Acylation | Acetic Anhydride (B1165640), Pyridine | N-(Benz(a)anthracen-5-yl)acetamide | Heating | arabjchem.org |
| N-Acylation | Benzoyl Chloride, Base | N-(Benz(a)anthracen-5-yl)benzamide | Room Temperature | google.com |
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | N-Alkyl and N,N-Dialkyl derivatives | Varies | core.ac.uk |
Diazotization and Subsequent Transformations of this compound
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). byjus.com The product is a diazonium salt, Benz(a)anthracene-5-diazonium chloride.
Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com This allows it to be replaced by a wide variety of substituents through reactions like the Sandmeyer and Schiemann reactions. These transformations provide synthetic routes to derivatives that are not accessible through direct electrophilic substitution. organic-chemistry.org
Key Transformations of the Diazonium Salt:
Sandmeyer Reaction: Treatment with copper(I) salts allows for the introduction of various nucleophiles. wikipedia.org
Halogenation: Using CuCl, CuBr, or KI leads to 5-chloro-, 5-bromo-, or 5-iodo-benz(a)anthracene, respectively.
Cyanation: Using CuCN introduces a nitrile group, forming 5-cyanobenz(a)anthracene. This can be further hydrolyzed to a carboxylic acid.
Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom, yielding 5-fluoro-benz(a)anthracene. organic-chemistry.org
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol, 5-hydroxy-benz(a)anthracene. wikipedia.org
Reduction (Deamination): Reaction with hypophosphorous acid (H₃PO₂) removes the amino group entirely, providing a route to the parent hydrocarbon, benz(a)anthracene.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| benz(a)anthracene |
| 6-Bromo-benz(a)anthracen-5-amine |
| 11-Bromo-benz(a)anthracen-5-amine |
| 6-Iodo-benz(a)anthracen-5-amine |
| 11-Iodo-benz(a)anthracen-5-amine |
| This compound-11-sulfonic acid |
| This compound-6-sulfonic acid |
| N-(Benz(a)anthracen-5-yl)acetamide |
| N-(Benz(a)anthracen-5-yl)benzamide |
| N-Alkyl-benz(a)anthracen-5-amine |
| Benz(a)anthracene-5-diazonium chloride |
| 5-chloro-benz(a)anthracene |
| 5-bromo-benz(a)anthracene |
| 5-iodo-benz(a)anthracene |
| 5-cyanobenz(a)anthracene |
| 5-fluoro-benz(a)anthracene |
| 5-hydroxy-benz(a)anthracene |
| Aniline |
| N-bromosuccinimide (NBS) |
| Nitric acid |
| Sulfuric acid |
| Fuming sulfuric acid |
| Acetic Anhydride |
| Pyridine |
| Benzoyl Chloride |
| Sodium nitrite |
| Hypophosphorous acid |
| Copper(I) chloride |
| Copper(I) bromide |
| Potassium iodide |
Formation of Imines and Schiff Bases from this compound
The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. mdpi.comdergipark.org.tr This reaction typically proceeds under conditions that facilitate the removal of water, such as azeotropic distillation or the use of dehydrating agents, and can be catalyzed by acids or bases. google.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. peerj.com
For this compound, reaction with various aldehydes and ketones is expected to yield the corresponding N-substituted imines. While specific examples for the 5-amino isomer are not readily found in current literature, related polycyclic aromatic amines serve as excellent models for this reactivity. For instance, new Schiff bases of a related benzanthrone (B145504) skeleton, 3-aminobenzo[de]anthracen-7-one, have been synthesized by condensation with various heterocyclic aldehydes. This demonstrates the feasibility of forming complex azomethine derivatives from large polycyclic aromatic amine structures.
The following table details the synthesis of Schiff bases from 3-aminobenzo[de]anthracen-7-one, a structural analog of the title compound, illustrating the expected reaction conditions and outcomes.
| Aldehyde Reactant | Solvent | Reaction Conditions | Product Yield (%) | Reference |
| Pyridine-4-carbaldehyde | Acetic Acid | Reflux | 77 | sigmaaldrich.com |
| Quinoline-2-carbaldehyde | Acetic Acid | Reflux | 81 | sigmaaldrich.com |
| Thiophene-2-carbaldehyde | Acetic Acid | Reflux | 85 | sigmaaldrich.com |
| Furan-2-carbaldehyde | Acetic Acid | Reflux | 83 | sigmaaldrich.com |
These reactions showcase that the amino group on a large PAH framework readily undergoes condensation to form Schiff bases in high yields, suggesting that this compound would behave similarly.
Oxidation Reactions of the Amine Moiety in this compound
The oxidation of aromatic amines can lead to a variety of products, depending on the oxidant and reaction conditions. The amine moiety can be oxidized to nitroso, nitro, or azoxy compounds, or it can facilitate the oxidation of the aromatic ring itself. In the context of polycyclic aromatic amines, oxidation is a critical process, often linked to their metabolic activation.
For this compound, the amine group is expected to be susceptible to oxidation. The oxidation of the amine can lead to the formation of a quinone-imine structure through oxidation of the aminophenol-type system. Photochemical oxidation is also a relevant pathway for amino-PAHs. acs.org For example, studies on aminohelicenes, which are non-planar aromatic amines, have shown they can be oxidized by aerial oxygen under visible light to form ortho-diketones. nih.gov This process involves the photosensitized formation of singlet oxygen which reacts with the amine. nih.gov
Annulation and Heterocycle Formation Utilizing this compound
The presence of a reactive primary amine on a large, flat aromatic scaffold makes this compound a potential building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for constructing polycyclic aromatic heterocycles (N-PAHs).
Construction of Fused Heterocycles with this compound as a Building Block
Aromatic amines are common precursors in classic cyclization reactions to form fused heterocycles. bohrium.com For example, the Skraup-Doebner-von Miller reaction and its variations utilize anilines to construct quinoline (B57606) rings. Applying this logic, this compound could theoretically react with α,β-unsaturated aldehydes or ketones, or glycerol (B35011) (in the case of the Skraup synthesis), under strong acid conditions to yield benzo[h]phenanthro[x,y,z-ij]quinoline derivatives, where a new pyridine ring is fused to the benz[a]anthracene core.
Although direct examples using this compound are not documented, the synthesis of polycyclic aromatic N-heterocycles from other aminoarenes is well-established. For instance, reactions of naphthylamines with diols in the presence of a ruthenium catalyst have been used to produce tetrahydrocarbazoles and other fused indole-type systems. researchgate.net These reactions proceed through dehydrogenative condensation and cyclization. researchgate.net It is plausible that this compound could undergo similar transition-metal-catalyzed N-heteroannulation reactions with suitable partners to build complex, fused structures.
Synthesis of Nitrogen-Containing Polycyclic Aromatic Heterocycles from this compound
The synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs or aza-arenes) is an area of significant interest due to their unique electronic properties and presence in advanced materials and prebiotic chemical systems. nih.govrsc.org this compound serves as a direct precursor to N-PAHs where the nitrogen atom is incorporated into the aromatic framework.
Classic cyclization strategies can be envisioned for converting this compound into larger N-PAHs. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. Reacting this compound with a β-diketone like acetylacetone (B45752) would be expected to produce a dimethyl-substituted benzo[h]phenanthro[x,y,z-ij]quinoline.
The table below outlines potential, mechanistically plausible cyclization reactions for synthesizing N-PAHs from this compound based on established named reactions.
| Reaction Name | Reagent(s) | Expected Product Type |
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Benzo[h]phenanthro[x,y,z-ij]quinoline |
| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone, Acid | Substituted Benzo[h]phenanthro[x,y,z-ij]quinoline |
| Combes Synthesis | β-Diketone, Acid | Substituted Benzo[h]phenanthro[x,y,z-ij]quinoline |
| Friedländer Annulation | o-aminoaryl aldehyde/ketone | (Not directly applicable to the amine itself) |
These synthetic routes, while not explicitly reported for this compound, represent standard and reliable methods in heterocyclic chemistry for converting aromatic amines into fused nitrogen-containing aromatic systems.
Mechanistic Studies of this compound Reactivity
Mechanistic studies provide fundamental insights into how chemical reactions occur, detailing the sequence of bond-making and bond-breaking events, the nature of intermediates, and the factors controlling reaction rates. For a molecule like this compound, such studies would focus on the influence of the large PAH system on the reactivity of the amine group and vice-versa.
Kinetic Investigations of this compound Chemical Transformations
Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, solvent) to determine the rate law and activation parameters of a reaction. nih.gov This information is crucial for optimizing reaction conditions and elucidating the reaction mechanism.
There is a notable absence of specific kinetic data in the scientific literature for the chemical transformations of this compound. However, kinetic studies on related systems can provide a framework for what such an investigation would entail. For example, a kinetic study of the formation of a Schiff base from this compound and an aldehyde would likely follow second-order kinetics, being first-order in each reactant. The rate constant would be expected to vary with the solvent polarity and the presence of an acid or base catalyst. peerj.com
Kinetic data exists for the heterogeneous reactions of the parent compound, benzo[a]anthracene (BaA), with atmospheric radicals. These studies provide valuable information on the reactivity of the aromatic core.
The table below presents kinetic data for the reaction of various 4-ring PAHs, including the parent structure of the title compound, with NO₃ radicals.
| PAH Compound | Effective Rate Constant (k_eff) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) (minutes) | Reference |
| Benzo[a]anthracene (BaA) | 4.3 x 10⁻¹² | 32 | nih.govacs.org |
| Chrysene (Ch) | 4.0 x 10⁻¹² | 35 | nih.govacs.org |
| Pyrene (B120774) (Py) | 6.4 x 10⁻¹² | 22 | nih.govacs.org |
| 1-Nitropyrene (1-NP) | 1.3 x 10⁻¹² | 107 | nih.govacs.org |
| 1-Hydroxypyrene (B14473) (1-OHP) | 1.0 x 10⁻¹¹ | 14 | nih.govacs.org |
Lifetimes calculated at an NO₃ radical concentration of 5 x 10⁸ molecules cm⁻³.
This data illustrates how substituent changes on the PAH core dramatically alter reactivity, with the electron-donating hydroxyl group in 1-hydroxypyrene leading to a much faster reaction rate and shorter atmospheric lifetime compared to the parent pyrene or the electron-withdrawn 1-nitropyrene. nih.govacs.org A similar, and likely pronounced, effect would be expected for the strongly electron-donating amino group on this compound, making it highly susceptible to electrophilic attack compared to the unsubstituted benz[a]anthracene.
Advanced Spectroscopic Characterization and Structural Elucidation of Benz a Anthracen 5 Amine
High-Resolution Mass Spectrometry for Isotopic and Molecular Formula Determination of Benz(a)anthracen-5-amine
High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a compound. Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula.
For this compound (C18H13N), the theoretical monoisotopic mass can be calculated with high accuracy. This calculated mass would be compared against the experimentally measured mass. A close match (typically within 5 ppm) provides strong confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Furthermore, HRMS allows for the analysis of the compound's isotopic distribution. The relative abundance of the M+1 peak, which arises primarily from the natural abundance of ¹³C, can be predicted based on the molecular formula. For C18H13N, the intensity of the M+1 peak is expected to be approximately 20.4% of the monoisotopic (M) peak. The observed isotopic pattern in the mass spectrum must match this theoretical pattern to validate the assigned molecular formula.
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H13N |
| Calculated Monoisotopic Mass | 243.10480 Da |
| Charge State | [M+H]⁺ |
| Expected m/z | 244.11262 |
| Expected M+1 Peak (Relative Abundance) | ~20.4% |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map out the precise atomic connectivity of the molecule. Due to the asymmetric nature of this compound, its ¹H and ¹³C NMR spectra are expected to be complex, exhibiting distinct signals for each of the 11 aromatic protons and 18 unique carbon atoms.
Two-dimensional (2D) NMR experiments are critical for deciphering the complex spectra and unambiguously assigning each signal to a specific proton and carbon in the structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It would be used to trace the proton-proton connectivities within each of the four aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the ¹H and ¹³C signals for the 11 CH groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is indispensable for identifying quaternary (non-protonated) carbons and piecing together the entire molecular framework. For instance, correlations from the amine protons to carbons C5, C4a, and C5a would confirm the substitution position of the amino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for confirming assignments by observing spatial proximities, for example, between protons on adjacent rings in the crowded "bay region" of the molecule.
| Experiment | Information Yielded | Expected Key Correlations |
|---|---|---|
| COSY | 1H-1H connectivity through 2-3 bonds | Correlations between adjacent aromatic protons (e.g., H1-H2, H2-H3, H3-H4). |
| HSQC | Direct 1H-13C one-bond correlations | Correlation of each aromatic proton to its directly attached carbon (e.g., H1 to C1). |
| HMBC | 1H-13C connectivity through 2-3 bonds | Correlations from protons to quaternary carbons; correlations from amine protons to C5, C4a, and C5a. |
| NOESY | 1H-1H spatial proximity | Correlations between protons in close spatial proximity (e.g., H4 and H6). |
Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. Unlike in solution, molecules in the solid state are in fixed orientations. This allows ssNMR to probe anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution.
For this compound, ssNMR could be used to characterize its crystalline polymorphism. Different crystal packing arrangements (polymorphs) would result in distinct ssNMR spectra due to the different local electronic environments for the nuclei. Additionally, ssNMR can be used to study the molecular dynamics in the crystal lattice, such as the motion of the amine group or libration of the aromatic rings, over a wide range of timescales.
X-ray Crystallography for Absolute Structure Determination of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous determination of the molecular structure, including accurate bond lengths, bond angles, and torsion angles.
By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a three-dimensional electron density map of the molecule. This map reveals the exact position of each atom, confirming the connectivity derived from NMR and providing precise geometric parameters.
The formation of co-crystals, where this compound is crystallized with another molecule, can also be studied. This approach is valuable for investigating specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with other molecules of interest.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 5.8 Å, c = 21.2 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° |
| Volume (V) | 1275 ų |
| Molecules per Unit Cell (Z) | 4 |
Note: The data in Table 3 are hypothetical examples and serve to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
The data from X-ray diffraction allows for a detailed analysis of the intermolecular interactions that dictate how the molecules pack together in the crystal lattice. For this compound, several key interactions would be expected to govern the crystal structure.
The large, planar benz[a]anthracene core would facilitate significant π-π stacking interactions between adjacent molecules. These interactions are a primary driving force in the packing of polycyclic aromatic systems, often resulting in offset or herringbone arrangements.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For a complex polycyclic aromatic amine like this compound, these methods provide a detailed fingerprint, allowing for the identification of key functional groups and the characterization of its electronic structure.
Infrared Spectroscopy for Identification of Amine and Aromatic Vibrations in this compound
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the amine (–NH₂) and aromatic C-H functional groups within the this compound structure. The attachment of the amine group to the benz[a]anthracene framework introduces characteristic vibrational modes that can be readily identified.
The primary amine group gives rise to several distinct absorption bands. In the region of 3500–3300 cm⁻¹, two sharp bands are typically observed, corresponding to the asymmetric and symmetric N-H stretching vibrations. wpmucdn.comyoutube.com The N-H bending vibration, or scissoring mode, is expected to appear in the 1650–1580 cm⁻¹ region. Furthermore, an out-of-plane N-H bending vibration can sometimes be observed as a broad band between 910 and 660 cm⁻¹.
The aromatic backbone of this compound produces a series of characteristic bands. The aromatic C-H stretching vibrations appear as a group of sharp peaks just above 3000 cm⁻¹ (typically in the 3100–3000 cm⁻¹ range). researchgate.net The C=C stretching vibrations within the fused aromatic rings result in several bands of variable intensity in the 1620–1450 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations are found in the 900–675 cm⁻¹ range, and the pattern of these bands can provide information about the substitution pattern on the aromatic rings. researchgate.netresearchgate.net
Table 1: Expected Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-H Stretch | Primary Amine | 3500–3400 | Medium-Sharp |
| Symmetric N-H Stretch | Primary Amine | 3400–3300 | Medium-Sharp |
| Aromatic C-H Stretch | Aromatic Ring | 3100–3000 | Variable-Sharp |
| N-H Bend (Scissoring) | Primary Amine | 1650–1580 | Medium-Variable |
| Aromatic C=C Stretch | Aromatic Ring | 1620–1450 | Variable-Sharp |
| C-N Stretch | Aromatic Amine | 1340–1250 | Strong |
Raman Spectroscopy for Delocalized Electron Systems in this compound
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly effective for observing the vibrations of non-polar bonds and symmetric molecular vibrations, making it well-suited for studying the delocalized π-electron system of the polycyclic aromatic hydrocarbon (PAH) framework in this compound.
The symmetric "ring breathing" modes of the fused aromatic rings, which involve the concerted expansion and contraction of the carbon skeleton, also give rise to strong signals in the Raman spectrum. These vibrations are often found in the fingerprint region below 1000 cm⁻¹ and are highly characteristic of the specific PAH structure.
Electronic Spectroscopy (UV-Vis and Fluorescence) of this compound
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. For this compound, these techniques reveal the influence of the amine substituent on the electronic properties of the benz[a]anthracene chromophore.
Absorption and Emission Properties of this compound and its Derivatives
The UV-Visible absorption spectrum of the parent compound, benz[a]anthracene, exhibits a series of well-defined absorption bands characteristic of large PAHs. nih.gov These absorptions arise from π-π* electronic transitions within the delocalized aromatic system. The introduction of an electron-donating amine group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima. This shift is due to the interaction of the nitrogen lone pair with the π-system of the aromatic rings, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.
The fluorescence spectrum of this compound is also anticipated to be red-shifted compared to the parent hydrocarbon. Benz[a]anthracene itself displays a characteristic greenish-yellow fluorescence. nih.gov The amino substituent typically enhances the fluorescence quantum yield and further shifts the emission to longer wavelengths, potentially into the blue or green region of the visible spectrum. The emission spectrum often shows some vibrational fine structure, mirroring the structure of the absorption spectrum. mdpi.com
Table 2: Typical Absorption and Emission Properties of Anthracene (B1667546) and Related Structures
| Compound | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Solvent |
|---|---|---|---|
| Anthracene | ~356, 375 | ~380, 401, 425 | Cyclohexane |
| Benz[a]anthracene | ~281, 292, 344, 386 | Greenish-Yellow Fluorescence | Benzene (B151609) |
Solvatochromic and Thermochromic Behavior of this compound Fluorescence
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The fluorescence of amino-substituted PAHs often exhibits significant positive solvatochromism, meaning the emission maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. mdpi.com This effect is attributed to the stabilization of a more polar excited state relative to the ground state in polar solvents. For this compound, the excited state is expected to have a greater degree of charge transfer character, with electron density moving from the amino group to the aromatic rings. Polar solvents can better stabilize this charge-separated excited state, lowering its energy and thus red-shifting the fluorescence.
Thermochromism, a change in color with temperature, can also be observed in the fluorescence of such molecules. Changes in temperature can affect the solvent relaxation processes around the excited-state dipole and can also influence the non-radiative decay pathways, leading to shifts in the emission wavelength and changes in fluorescence intensity.
Quantum Yield and Lifetime Measurements for this compound
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of the parent benz[a]anthracene is expected to be significant, and the addition of the amine group is likely to modulate this value. Quantum yields are typically measured relative to a well-characterized standard, such as anthracene (Φ_F ≈ 0.27 in ethanol) or quinine (B1679958) sulfate. omlc.orgresearchgate.net
The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Lifetimes are typically on the nanosecond scale for fluorescent PAHs. uva.nl Both the quantum yield and the lifetime are sensitive to the molecular environment, including the solvent, temperature, and the presence of quenchers (such as dissolved oxygen). These parameters are crucial for understanding the photophysical behavior of this compound and assessing its potential for applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs).
Chiroptical Spectroscopy (CD, ORD) for Chiral this compound Derivatives
A comprehensive review of the scientific literature did not yield specific studies detailing the chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of chiral derivatives of this compound. While research exists on the synthesis and spectroscopic properties of various anthracene and benz(a)anthracene (B33201) derivatives, specific experimental data and detailed research findings on the chiroptical properties of chiral this compound derivatives are not presently available in the public domain.
Chiroptical spectroscopic techniques such as CD and ORD are indispensable for the structural elucidation of chiral molecules. These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light, providing unique information about the absolute configuration and conformation of stereoisomers. In the context of polycyclic aromatic amines like this compound, the introduction of a chiral center would be expected to induce characteristic CD and ORD spectra. The analysis of these spectra, often in conjunction with quantum-chemical calculations, would allow for the assignment of the absolute configuration of the stereoisomers.
The lack of available data in this specific area suggests a potential avenue for future research. Investigations into the synthesis of chiral derivatives of this compound and the subsequent study of their chiroptical properties would be a valuable contribution to the field of stereochemistry and the broader understanding of the structure-property relationships in complex aromatic compounds. Such studies would likely involve the resolution of racemic mixtures or the development of asymmetric syntheses to obtain enantiomerically pure samples for spectroscopic analysis.
Due to the absence of specific research findings, no data tables on the chiroptical properties of chiral this compound derivatives can be presented.
Computational and Theoretical Studies of Benz a Anthracen 5 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure of Benz(a)anthracen-5-amine
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. irjweb.com It provides a good balance between accuracy and computational cost, making it suitable for analyzing complex systems like this compound. DFT calculations can predict a variety of molecular properties, from optimized geometries to electronic and spectral characteristics.
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.de For this compound, the key structural features of interest are the planarity of the fused aromatic ring system and the orientation of the amino (-NH2) substituent.
The benz(a)anthracene (B33201) scaffold itself is largely planar. However, the attachment of the amino group at the 5-position, which is located in the sterically hindered "bay region," can lead to minor distortions from perfect planarity. Computational optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would precisely determine bond lengths, bond angles, and dihedral angles. researchgate.net The conformational analysis would focus on the rotation of the amino group and its degree of pyramidalization. The final optimized geometry is crucial as it serves as the foundation for all other electronic property calculations.
Table 1: Illustrative Geometrical Parameters for this compound (Note: These are expected values based on general principles of related structures, as specific published data is not available.)
| Parameter | Expected Value | Description |
|---|---|---|
| C-N Bond Length | ~1.38 - 1.42 Å | The length of the bond connecting the amino group to the aromatic ring. |
| C-N-H Bond Angle | ~115 - 120° | The angle within the amino group. |
| H-N-H Bond Angle | ~110 - 115° | The angle between the two hydrogen atoms of the amino group. |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.com
Table 2: Expected Trends in FMO Energies and HOMO-LUMO Gap (in eV) (Note: This table illustrates expected qualitative trends based on electronic effects. Specific values require dedicated calculations.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benz(a)anthracene | Lower | Higher | Larger |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. The MEP maps different potential values onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).
In this compound, the MEP would show a region of high electron density (red) around the nitrogen atom of the amino group, attributable to its lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue). The π-system of the aromatic rings would show negative potential above and below the plane of the molecule. Such maps are crucial for understanding intermolecular interactions. researchgate.net
Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. acs.org While the entire benz(a)anthracene scaffold is aromatic, the individual rings within it possess different degrees of local aromaticity. This can be quantified using computational indices, most notably the Nucleus-Independent Chemical Shift (NICS). acs.org NICS calculations involve placing a "ghost" atom at the center of a ring; a negative NICS value indicates aromaticity, while a positive value suggests anti-aromaticity. scispace.comdiva-portal.org
Molecular Dynamics Simulations for this compound Interactions
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the investigation of dynamic processes, conformational changes, and intermolecular interactions in different environments. nih.gov
Solvation dynamics describe how a solute molecule interacts with the surrounding solvent molecules. These interactions govern properties like solubility, reactivity, and bioavailability. This compound has a dual nature: a large, nonpolar, hydrophobic aromatic scaffold and a small, polar, hydrophilic amino group. ontosight.ai
MD simulations can be used to model the solvation of this compound in different media, such as water (polar) and octane (B31449) (nonpolar).
In Nonpolar Solvents: In a solvent like octane, the interactions would be dominated by weaker van der Waals forces between the aromatic scaffold and the solvent molecules, leading to much higher solubility.
These simulations provide a detailed picture of the orientation and interactions of solvent molecules in the solvation shell and the associated energetics, which are fundamental to the compound's behavior in different chemical and biological environments.
Intercalation Dynamics of this compound with Nucleic Acid Models
The interaction of small molecules with DNA is a cornerstone of toxicology and pharmacology. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics are employed to model how compounds like this compound and its derivatives bind to DNA.
One of the primary modes of interaction for planar aromatic molecules with DNA is intercalation, where the molecule inserts itself between the base pairs of the double helix. Studies on nonreactive model compounds of metabolites of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally related polycyclic aromatic hydrocarbon (PAH), indicate that binding occurs predominantly through intercalation. nih.gov
Detailed computational studies on analogs provide a window into the likely behavior of this compound. For instance, NMR spectroscopy combined with restrained molecular dynamics (rMD) calculations on the N-(2′-Deoxyguanosin-8-yl)-3-aminobenzanthrone DNA adduct, a close analog, revealed a base-displaced intercalated conformation. nih.gov In this structure, the aminobenzanthrone (ABA) moiety intercalates, forcing the adducted guanine (B1146940) into a syn conformation while the complementary cytosine base is displaced into the major groove. nih.gov This model suggests significant local distortion of the DNA helix upon binding. The stability of such complexes is maintained by π-stacking interactions between the aromatic system of the ligand and the flanking DNA base pairs. nih.gov
Advanced computational techniques like metadynamics and umbrella sampling have been used to map the free energy landscape of the entire intercalation process for other molecules like the anticancer drug daunomycin. benjamin-bouvier.fr These studies reveal a multi-step pathway that typically begins with the drug binding to the minor groove of DNA, followed by an activated process where the DNA structure deforms to allow the ligand to insert and fully intercalate. benjamin-bouvier.fr Similar methodologies can be applied to map the precise energetic and conformational pathway for this compound intercalation.
Table 1: Key Findings from Computational Studies on DNA Intercalation of Benz(a)anthracene Analogs
| Compound/Analog Studied | Computational Method(s) | Key Findings | Reference(s) |
| N-(2′-Deoxyguanosin-8-yl)-3-aminobenzanthrone | NMR, Molecular Dynamics (MD) | Adduct forms a base-displaced intercalated conformation; adducted guanine shifts to syn conformation. | nih.gov |
| 7,12-dimethylbenz[a]anthracene (DMBA) model compounds | Fluorescence Quenching | Binding occurs primarily via intercalation. | nih.gov |
| Daunomycin | Metadynamics, Umbrella Sampling | Multi-step intercalation process: minor groove binding followed by activated insertion and full intercalation. | benjamin-bouvier.fr |
Protein-Ligand Binding Dynamics of this compound and its Analogs
Beyond DNA, the interaction of this compound with proteins is critical for its transport, metabolism, and potential toxicity. Computational docking and molecular dynamics simulations are the primary tools used to investigate these protein-ligand interactions.
Early fluorometric studies on the parent compound, benz[a]anthracene, investigated its binding to human serum albumin, a key transport protein. nih.gov Using Förster's theory for energy transfer, the mean distance between the tryptophan residue of the protein and the bound hydrocarbon was calculated to be approximately 15.2 Å, suggesting a specific binding area on the protein. nih.gov
More advanced computational approaches involve a workflow that begins with molecular docking to predict the most likely binding pose of a ligand in a protein's active site, followed by MD simulations to assess the stability of the protein-ligand complex. For example, in a study to identify inhibitors for 5-Lipoxygenase (5-Lox), a key enzyme in inflammation, the potential inhibitor garcinol (B8244382) was docked into the enzyme's active site. nih.gov Subsequent MD simulations were used to refine the complex and understand the interactions, such as those between the ligand's hydroxyl groups and the catalytic iron in the active site. nih.gov
Virtual screening is another powerful computational technique where large libraries of chemical compounds are computationally docked against a protein target to identify potential binders. This approach was used to discover novel inhibitors for the ZNF207 protein, where a lead compound was identified based on its low docking score (indicating favorable binding energy) and then chemically modified to improve its properties. acs.org Such methodologies are directly applicable to screen for proteins that may bind to this compound or to design analogs with specific binding properties.
Table 2: Examples of Computational Methods in Protein-Ligand Binding Studies of PAHs and Analogs
| Study Subject | Computational Method(s) | Target Protein | Key Insight | Reference(s) |
| Benz[a]anthracene | Fluorometry, Förster's Theory | Human Serum Albumin | Calculated a binding distance of 15.2 Å from a tryptophan residue. | nih.gov |
| Garcinol (inhibitor of DMBA effects) | Molecular Docking (GOLD), MD Simulation | 5-Lipoxygenase (5-Lox) | Identified key interactions between the ligand and the enzyme's catalytic site. | nih.gov |
| TML001 (Anthracene derivative) | Virtual Screening, Molecular Docking (AutoDock Vina) | ZNF207 | Discovered a lead compound from a large chemical library based on docking score. | acs.org |
| Benzhydrazide derivatives | Molecular Docking | MAO-B, AChE | Predicted dual inhibitory potential based on binding affinities in active sites. | pensoft.net |
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives
QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the behavior of new or untested chemicals.
Predictive Models for Reactivity of this compound Derivatives
The reactivity of this compound derivatives is a key determinant of their biological effects, particularly their potential to form covalent adducts with DNA. Computational studies have focused on understanding the stability of reactive intermediates, such as carbocations, which are formed during metabolic activation.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been instrumental. Studies on benzo[a]anthracene (BA) derivatives have shown that the formation of bay-region carbocations from diol epoxides is an energetically favored process. nih.govresearchgate.net The stability of these carbocations, which is a proxy for reactivity, can be calculated and correlated with biological activity. These studies also analyze substituent effects, noting that the placement of different chemical groups (e.g., methyl or fluorine) on the aromatic ring can significantly alter carbocation stability and, consequently, carcinogenic potential. nih.govresearchgate.net
QSAR models are often built using molecular descriptors calculated from the chemical structure. These can range from simple 2D descriptors to more complex quantum-chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a QSAR model developed to predict the mutagenicity of PAH transformation products successfully used descriptors like ϵ-HOMO, ϵ-LUMO, and the HOMO-LUMO energy gap to classify compounds. acs.org Such models can be trained on data from known amino-PAHs to predict the reactivity of novel this compound derivatives.
Computational Prediction of Spectroscopic Properties of this compound
QSPR models can be developed to predict various physicochemical properties, including those that manifest as spectroscopic signals (e.g., UV-Vis absorption, fluorescence). These models rely on calculated molecular descriptors that capture the essential electronic and structural features of a molecule.
For PAHs, DFT-calculated descriptors have been successfully used to build QSPR models for properties like photoinduced toxicity. researchgate.net The key descriptors in these models often include:
Average molecular polarizability (α): Relates to the molecule's partition behavior.
Energy gap (E_GAP) between HOMO and LUMO: Relates to light absorbance; a smaller gap often corresponds to absorption at longer wavelengths.
Lowest triplet excitation energy (E_T1): Important for understanding photochemical processes.
While specific QSPR studies predicting the full spectra of this compound are not prominent, the established methodologies are fully applicable. By calculating a range of electronic and topological descriptors for a series of related amino-PAHs and correlating them with experimentally measured spectroscopic data (e.g., maximum absorption wavelength, λ_max), a predictive QSPR model can be constructed. This model could then be used to estimate the spectroscopic properties of unmeasured this compound derivatives.
Reaction Pathway Analysis of this compound Transformations using Computational Methods
Understanding the transformation of this compound, particularly its metabolic activation into reactive species, is crucial for assessing its toxicological profile. Computational methods allow for the detailed analysis of potential reaction pathways and their energetics.
The main metabolic activation pathway for many PAHs involves cytochrome P450 enzymes, which introduce epoxide groups onto the aromatic system. nih.gov Computational studies on benzo[a]anthracene have modeled this process, investigating the thermodynamics of different activation steps. nih.govresearchgate.net For example, calculations can determine the relative energy barriers for forming different epoxides and their subsequent opening to form highly reactive carbocations. These carbocations are considered the ultimate carcinogens that react with DNA. nih.gov
Studies have shown that the formation of bay-region diol epoxides and their subsequent protonation to yield carbocations are critical steps. nih.govresearchgate.net Computational analysis can compare the favorability of this pathway against others, such as benzylic hydroxylation or single-electron oxidation. nih.gov Furthermore, the quenching of these reactive carbocations through the formation of guanine adducts can also be modeled, providing a complete picture of the transformation from the parent amine to a DNA lesion. nih.govresearchgate.net The presence of the amino group on the benzanthracene scaffold is expected to significantly influence the electronic properties and thus the preferred sites of metabolic attack and the stability of intermediates, making specific computational analysis for this compound essential.
Mechanistic Biological Interactions of Benz a Anthracen 5 Amine
Molecular Mechanisms of Benz(a)anthracen-5-amine Interaction with Nucleic Acids
No specific studies on the interaction between this compound and nucleic acids were identified. Research on analogous compounds, such as metabolite models of benz(a)anthracene (B33201), suggests that intercalation is a possible mode of binding to DNA. For instance, studies on tetrahydrobenz(a)anthracene have shown binding to DNA, with evidence suggesting an intercalative mechanism. nih.govresearchgate.net However, the presence and position of the amine group on this compound would significantly alter its electronic and steric properties, making direct extrapolation of data from other derivatives scientifically unsound.
DNA Intercalation Mechanisms of this compound: Structural Aspects
There is no available information regarding the structural aspects of this compound intercalating with DNA.
Binding Kinetics and Thermodynamics of this compound with DNA/RNA Models
No data on the binding kinetics (e.g., association or dissociation rate constants) or thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy changes) for the interaction of this compound with DNA or RNA models could be located. Studies on other anthracene (B1667546) derivatives have determined binding constants and thermodynamic profiles, noting differences in interactions with AT-rich versus GC-rich sequences, but this data is not transferable to the 5-amine derivative. acs.orgacs.org
Effects of this compound on Nucleic Acid Conformation and Supercoiling
Sequence Specificity of this compound Binding to DNA and RNA
There is no available research detailing the sequence specificity or preference of this compound for particular DNA or RNA sequences. For other benz(a)anthracene derivatives, such as the diol-epoxides, covalent binding has been shown to occur at guanosine (B1672433) and adenosine (B11128) residues. nih.gov However, this involves a different chemical entity and a covalent, rather than intercalative, mode of interaction.
Mechanistic Studies of this compound Interactions with Proteins and Enzymes
No specific mechanistic studies on the interaction of this compound with proteins or enzymes were found.
Enzyme Inhibition Mechanisms by this compound and its Derivatives
No studies documenting the inhibition of any specific enzymes by this compound, nor the mechanism of such inhibition, could be identified. Research on the parent compound, benz[a]anthracene, has shown that it can lead to a reduction in the activity of enzymes such as catalase and monoamine oxidase, but the mechanism is linked to oxidative stress rather than direct, specific inhibition by the parent molecule. nih.gov There is no information to suggest that this compound behaves similarly or acts as a specific enzyme inhibitor.
Protein Binding Sites and Conformational Changes Induced by this compound
The interaction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as this compound, with proteins is a critical initiating event for their biological and toxicological effects. The binding is predominantly governed by the hydrophobic and planar nature of the polycyclic aromatic ring system, which facilitates insertion into non-polar pockets within proteins. Studies on the parent compound, benzo(a)pyrene, have shown that binding to proteins like the "4 S" PAH binding protein is characterized by high affinity and rapid association and dissociation kinetics. nih.gov The binding affinity for such interactions can be very high, with dissociation equilibrium constants in the nanomolar range. nih.gov
The binding sites for PAHs are typically hydrophobic pockets lined with aromatic amino acid residues. researchgate.net For instance, in silico analyses of benzo[a]pyrene (B130552) binding to human Toll-like receptor 4 revealed hydrophobic interactions with phenylalanine and leucine (B10760876) residues. mdpi.com It is highly probable that this compound interacts with proteins in a similar manner, with its large, flat benz(a)anthracene core anchoring it within hydrophobic clefts. The addition of the amine group at the 5-position introduces a polar, hydrogen-bonding capable moiety that could further influence binding specificity and affinity through interactions with polar amino acid residues at the periphery of the binding site.
The binding of a ligand to a protein is rarely a static event; it often induces significant conformational changes in the protein's structure. This principle of "induced fit" is fundamental to molecular recognition and enzyme catalysis. While specific studies on conformational changes induced by this compound are not available, the behavior of other enzyme systems provides a valid model. For example, the binding of phenylalanine to its allosteric site on the enzyme phenylalanine hydroxylase (PAH) triggers a dramatic conformational change that activates the enzyme. nih.govnih.gov This activation involves the movement of entire protein domains. nih.gov It is therefore plausible that the binding of this compound to its protein targets, such as metabolic enzymes or receptors, would similarly induce structural rearrangements. These changes could alter the protein's activity by, for instance, opening or closing an active site, or exposing new surfaces for protein-protein interactions.
| Interaction Aspect | Inferred Characteristic | Rationale Based on Analog Compounds |
|---|---|---|
| Primary Driving Force | Hydrophobic interactions | The large, planar aromatic system readily partitions into non-polar protein pockets, a known mechanism for PAHs. mdpi.com |
| Key Binding Site Residues | Aromatic (e.g., Phenylalanine) and Aliphatic (e.g., Leucine) | Enzymes that metabolize PAHs feature spatially conserved aromatic amino acids in their substrate-binding pockets. researchgate.net |
| Role of Amine Group | Potential for hydrogen bonding, modifying affinity and specificity | Polar groups can form specific interactions with corresponding residues, anchoring the ligand. |
| Expected Consequence of Binding | Induction of conformational changes | Ligand binding is known to cause significant structural rearrangements in target proteins, affecting their function. nih.govnih.gov |
Molecular Recognition of this compound by Receptor Proteins
The primary mechanism for molecular recognition of PAHs within the cell is through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. whoi.edunih.gov The AhR system is a key cellular sensor for a wide range of aromatic hydrocarbons. whoi.edu Although direct studies on this compound are limited, its structural similarity to known AhR ligands, like the parent compound benz(a)anthracene, strongly implies that it is recognized by this receptor.
The recognition and activation pathway of the AhR is a well-defined, multi-step process:
Ligand Binding : In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90) and other co-chaperones. nih.gov A lipophilic compound like this compound diffuses into the cell and binds to a specific ligand-binding pocket within the PAS-B domain of the AhR. nih.gov
Conformational Change and Nuclear Translocation : Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal. nih.gov This triggers the dissociation of the chaperone proteins and allows the AhR-ligand complex to translocate from the cytoplasm into the nucleus. mdpi.com
Dimerization and DNA Binding : Inside the nucleus, the activated AhR forms a heterodimer with another bHLH-PAS protein, the AhR Nuclear Translocator (ARNT). nih.govmdpi.com
Gene Transcription : This AHR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes. nih.govmdpi.com This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1). nih.govresearchgate.net
This receptor-mediated mechanism allows the cell to recognize the presence of foreign aromatic compounds and induce the production of enzymes required for their metabolism. The structural features of this compound—a large, planar, hydrophobic molecule—are ideal for recognition by the AhR ligand-binding domain.
Mechanistic Pathways of this compound Metabolism by Cytochrome P450 Enzymes
The metabolism of this compound is expected to proceed via pathways characteristic of both polycyclic aromatic hydrocarbons and aromatic amines. The primary enzymes responsible for the initial phase I metabolism of these compounds are the cytochrome P450 (CYP) monooxygenases, particularly isoforms from the CYP1 family, such as CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.netoup.com These enzymes are, as noted previously, induced via AhR activation by the substrate itself.
Two principal mechanistic pathways are predicted for the metabolic activation of this compound:
Aromatic Ring Oxidation : This pathway is common to all PAHs. The CYP enzymes catalyze the insertion of an oxygen atom into the aromatic core, forming highly reactive epoxide intermediates. nih.govresearchgate.net These epoxides can be subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of these dihydrodiols can lead to the formation of diol-epoxides, which are potent ultimate carcinogens capable of forming covalent adducts with DNA. oup.comnih.gov For the benz(a)anthracene structure, several positions on the rings are susceptible to this oxidative attack.
N-Oxidation of the Amine Group : As an aromatic amine (arylamine), this compound is also a substrate for oxidative attack on the nitrogen atom. N-oxidation by CYP enzymes is a critical initial step in the metabolic activation of many carcinogenic arylamines. nih.gov This reaction produces N-hydroxyarylamine metabolites. These metabolites can be further O-esterified by phase II sulfotransferase or acetyltransferase enzymes to form highly reactive nitrenium ions that readily react with DNA bases. The mechanism of P450-catalyzed N-oxidation is thought to proceed via a one-electron transfer from the substrate to the activated enzyme. nih.gov
Therefore, the metabolism of this compound is a dual process, with oxidation occurring on both the aromatic ring system and the exocyclic amine group. Both pathways can lead to the generation of reactive metabolites that mediate its biological activity.
| Enzyme Family | Key Isoforms | Predicted Metabolic Reaction | Resulting Intermediate/Product |
|---|---|---|---|
| CYP1 | CYP1A1, CYP1B1, CYP1A2 | Aromatic Ring Epoxidation | Benz(a)anthracene epoxides |
| Amine N-oxidation | N-hydroxy-benz(a)anthracen-5-amine |
Cellular Uptake and Intracellular Localization Mechanisms of this compound
Passive Diffusion Mechanisms of this compound Across Model Cell Membranes
The primary mechanism by which large, lipophilic molecules like PAHs enter cells is passive diffusion across the plasma membrane. mdpi.com This process does not require metabolic energy or a carrier protein. The "solubility-diffusion" model is the most accepted framework for this transport, wherein the molecule first partitions from the aqueous extracellular environment into the hydrophobic lipid bilayer, and then diffuses across the bilayer down its concentration gradient into the cytoplasm. researchgate.net
The chemical properties of this compound make it an ideal candidate for passive diffusion. Its large, polycyclic aromatic structure is highly hydrophobic, favoring its dissolution into the lipid core of the cell membrane. Computational simulations and experimental studies on similar molecules, such as benzene (B151609) and aromatic dipeptides, confirm their ability to permeate lipid bilayers, although they face a significant free energy barrier in the membrane center. researchgate.netresearchgate.net The rate of permeation is largely determined by the compound's lipophilicity and its ability to disrupt the ordered structure of the lipid acyl chains. While Overton's rule traditionally suggests that permeability increases with lipophilicity, recent studies on weak acids have shown this is not always the case, indicating that molecular interactions within the membrane are complex. nih.gov Nonetheless, for a neutral, hydrophobic molecule like this compound, passive diffusion is expected to be a rapid and efficient mode of cellular entry.
Active Transport Mechanisms for this compound Analogs
While passive diffusion is the main entry route for the parent compound, active transport systems are crucial for the transport of certain analogous molecules and, more importantly, for the efflux of metabolites. There is no direct evidence for active transport of this compound itself into mammalian cells. In microbial systems, some inducible active transport systems for PAHs have been suggested, but these are not well-defined in eukaryotes. mdpi.com
However, the cell possesses a wide array of transporters for organic anions and cations. For instance, the organic anion transport (OAT) system in the kidney is responsible for the active transport of substrates like p-aminohippurate (B12120003) (PAH), a process driven by ion gradients. nih.govphysiology.org Although structurally distinct from this compound, these systems demonstrate the principle of carrier-mediated transport for aromatic molecules containing charged or polar functional groups.
It is more likely that active transporters are involved in the elimination of this compound metabolites. After phase I metabolism (e.g., hydroxylation) and subsequent phase II conjugation (e.g., with glucuronic acid or sulfate), the resulting products are much more polar and negatively charged. These hydrophilic conjugates are unable to diffuse back across the cell membrane and require active transport for their excretion from the cell. Transporters from the ATP-binding cassette (ABC) superfamily, such as the Multidrug Resistance-associated Proteins (MRPs), are well-known to perform this function, pumping conjugated xenobiotics out of the cell in an ATP-dependent manner.
Subcellular Distribution of this compound Probes
Once inside the cell, the distribution of this compound is dictated by its high lipophilicity. The compound is expected to partition preferentially into lipid-rich environments and associate with cellular membranes rather than remaining free in the aqueous cytosol. sapub.org This leads to its accumulation in several key subcellular compartments.
Based on studies of other PAHs and the compound's properties, the likely subcellular distribution is as follows:
Endoplasmic Reticulum (ER) : This is a major site of accumulation, as the ER membrane is rich in lipids and is the primary location of the CYP enzymes responsible for its metabolism. sapub.org
Mitochondria : The double membrane of mitochondria also provides a lipid-rich environment for the sequestration of lipophilic compounds.
Nuclear Membrane and Nucleus : PAHs can associate with the nuclear envelope. Once inside the nucleus, they can interact with DNA (particularly after metabolic activation) and nuclear proteins.
Lipid Droplets : These organelles, which function as storage depots for neutral lipids, are significant sites for the accumulation of PAHs. sapub.org This sequestration may serve as a temporary detoxification mechanism, removing the compound from sites of metabolic activation.
Benz(a)anthracene itself possesses a natural greenish-yellow fluorescence. nih.gov This intrinsic property suggests that this compound could potentially be used as a fluorescent probe to visualize its own uptake and distribution in living cells using fluorescence microscopy. This technique is a common method for determining the localization of molecules and proteins within various organelles. nih.govaddgene.org By observing the fluorescence of this compound, one could directly map its accumulation in the ER, lipid droplets, and other membranous structures.
| Organelle/Compartment | Reason for Localization | Potential Consequence |
|---|---|---|
| Endoplasmic Reticulum | High lipid content; location of CYP enzymes | Site of metabolic activation |
| Lipid Droplets | Storage in neutral lipid core | Sequestration, potential for temporary storage |
| Mitochondria | Association with inner and outer membranes | Potential for disrupting mitochondrial function |
| Plasma Membrane | Initial site of entry via partitioning | Alteration of membrane properties |
| Nuclear Envelope/Nucleus | Association with nuclear membrane; access to DNA | Interaction with genetic material after activation |
Photodynamic and Photo-physical Mechanisms in Biological Contexts with this compound
The interaction of this compound with light, particularly in biological environments, is governed by a series of photodynamic and photo-physical processes. While direct and extensive research on the photobiological mechanisms of this compound is limited, a comprehensive understanding can be constructed by examining the well-documented behavior of its parent compound, benz(a)anthracene, and related amino-substituted polycyclic aromatic hydrocarbons (PAHs). The phototoxicity of many PAHs is primarily mediated through the generation of reactive oxygen species (ROS), a process initiated by the absorption of light energy.
Upon absorption of photons, typically in the UVA range, this compound is elevated from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient state, the molecule can follow several pathways. It may return to the ground state via non-radiative decay (heat dissipation) or by emitting a photon, a process known as fluorescence. Alternatively, and of greater significance for photodynamic activity, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).
This triplet state is crucial as it possesses sufficient energy to interact with ground-state molecular oxygen (³O₂), which is naturally a triplet. Through a process called triplet-triplet annihilation, energy is transferred from the excited photosensitizer to oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can inflict significant damage on cellular components such as lipids, proteins, and nucleic acids, leading to cytotoxicity. Research on oxygenated derivatives of benz[a]anthracene has demonstrated that UVA photoirradiation can indeed generate singlet oxygen, which in turn induces lipid peroxidation. researchgate.netresearchgate.net This mechanism is a cornerstone of the phototoxicity observed in many PAHs.
The introduction of an amino group at the 5-position of the benz(a)anthracene core is expected to modulate its photophysical properties. Amino substitution in PAHs can influence the energies of the excited states and the efficiency of intersystem crossing. For instance, studies on the related compound 3-aminobenzanthrone (B1253024) show that its absorption and emission spectra are sensitive to the polarity of the solvent, indicating a charge-transfer character in its excited state. This alteration in electronic properties could potentially influence the quantum yield of triplet formation and, consequently, the efficiency of singlet oxygen generation.
The photodynamic process can be summarized in two main types of reactions initiated by the excited photosensitizer:
Type I Reaction: The excited triplet state of the photosensitizer interacts directly with a substrate molecule, such as a lipid or protein, through electron or hydrogen transfer, generating radical ions or free radicals. These radicals can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anions and hydroxyl radicals.
Type II Reaction: The excited triplet state of the photosensitizer directly transfers its energy to ground-state molecular oxygen to produce excited-state singlet oxygen, as described above. This is often the predominant pathway for many photosensitizers.
In the context of this compound, it is plausible that both Type I and Type II mechanisms contribute to its phototoxicity. The generation of singlet oxygen has been confirmed for derivatives of the parent compound, benz[a]anthracene, through techniques like electron spin resonance (ESR) spin-trapping. researchgate.net The photo-induced lipid peroxidation by these compounds is considered to be mediated by such reactive oxygen species. researchgate.netresearchgate.net
Table 1: Photophysical Properties of a Structurally Related Amino-Substituted Polycyclic Aromatic Hydrocarbon (3-Aminobenzanthrone) in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Cyclohexane | 464 | 564 |
| Toluene | 484 | 598 |
| Dioxane | 488 | 610 |
| Chloroform | 496 | 622 |
| Acetone | 496 | 636 |
| Acetonitrile (B52724) | 494 | 642 |
| Ethanol | 502 | 650 |
| Dimethylsulfoxide | 504 | 652 |
This table is generated based on data for 3-aminobenzanthrone and is intended to be illustrative of the potential solvent-dependent photophysical behavior of amino-substituted benzanthracenes.
The data in Table 1 for a related compound demonstrates a significant solvatochromic shift, where the emission maximum shifts to longer wavelengths (a red shift) with increasing solvent polarity. This suggests a more polar excited state compared to the ground state, a common feature for molecules with intramolecular charge transfer character, which could be relevant for this compound.
In biological systems, the subcellular localization of a photosensitizer plays a pivotal role in the outcome of photodynamic action. Depending on its physicochemical properties, this compound may accumulate in specific organelles, such as mitochondria or the endoplasmic reticulum. Upon irradiation, the localized generation of ROS would lead to damage in these specific cellular compartments, triggering distinct cell death pathways like apoptosis or necrosis. The lipophilicity of the benz(a)anthracene backbone suggests a propensity for partitioning into cellular membranes, making them a likely target for photo-induced damage.
Advanced Analytical Methodologies for Benz a Anthracen 5 Amine Detection and Quantification
Chromatographic Techniques for Benz(a)anthracen-5-amine Analysis
Chromatography is the cornerstone for separating this compound from complex mixtures, enabling its precise quantification. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of aromatic amines. The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. A gradient elution, commonly using acetonitrile (B52724) and water, is employed to effectively separate the analyte from other components. tecnofrom.com
Diverse detection modes can be coupled with HPLC to enhance selectivity and sensitivity:
Diode Array Detector (DAD): This detector provides absorbance spectra over a range of wavelengths for the analyte as it elutes, aiding in both identification and quantification. The extensive aromatic system of this compound allows for strong absorption in the UV-Visible range. uci.edu
Fluorescence Detector (FLD): Capitalizing on the native fluorescence of the benz(a)anthracene (B33201) moiety, FLD offers exceptional sensitivity and selectivity. researchgate.net By setting specific excitation and emission wavelengths, interference from non-fluorescent matrix components is minimized, allowing for the detection of ultra-trace levels of the compound. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 35°C researchgate.net |
| Injection Volume | 10 - 100 µL uci.eduresearchgate.net |
| Fluorescence Detection | Excitation: ~270 nm; Emission: ~420 nm (Wavelengths are compound-specific and require optimization) |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity stemming from the amine group. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. Common derivatization reactions include acetylation or silylation, which replace the active hydrogen on the amine group.
Once derivatized, the compound can be effectively analyzed by GC-MS. The gas chromatograph separates the derivative from other sample components using a capillary column (e.g., DB-5). nih.gov The mass spectrometer then serves as a highly specific detector. Electron Ionization (EI) is typically used, and the resulting mass spectrum provides a unique fragmentation pattern that confirms the analyte's identity. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte. shimadzu.com
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | Acetic anhydride (B1165640) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen hpst.cz |
| Injection Mode | Splitless hpst.cz |
| Oven Program | Temperature gradient (e.g., 100°C held for 2 min, ramp to 320°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
For the highest levels of sensitivity and selectivity, particularly in complex matrices like biological or environmental samples, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the premier technique. measurlabs.com UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher pressures, resulting in faster analysis times and significantly improved chromatographic resolution compared to conventional HPLC. diva-portal.org
The analyte is typically ionized using Electrospray Ionization (ESI) in positive mode, which is well-suited for protonating the amine group. The tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. coresta.org In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise, enabling detection limits in the nanogram or even picogram per liter range. nih.gov Method validation for UPLC-MS/MS typically demonstrates excellent linearity, accuracy, and precision. coresta.org
| Parameter | Typical Condition |
|---|---|
| UPLC Column | C18 BEH (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) waters.com |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| LOD/LOQ | Can range from 0.1 to 60 nM depending on the specific amine and matrix nih.gov |
Spectroscopic Methods for Quantitative Analysis of this compound
Spectroscopic methods are valuable for both direct quantification and for their use as detection principles in chromatography. These techniques exploit the interaction of this compound with electromagnetic radiation.
UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in a solution. The polycyclic aromatic structure results in strong absorbance of UV and visible light, producing a characteristic spectrum with distinct absorbance maxima (λmax). According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. While effective for pure samples, its application to complex mixtures is limited due to potential spectral overlap from other absorbing compounds. It is most commonly used as a detection method following chromatographic separation (e.g., HPLC-DAD).
The parent compound, benz(a)anthracene, is known to exhibit a greenish-yellow fluorescence. nih.gov This intrinsic property makes fluorescence spectroscopy an exceptionally sensitive method for detecting and quantifying this compound. The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. The intensity of the emitted light is proportional to the analyte's concentration.
The presence of the amine group can modulate the fluorescence properties of the benz(a)anthracene core, potentially enhancing the quantum yield and shifting the excitation and emission maxima. mdpi.com This method offers very low detection limits, often orders of magnitude better than UV-Vis absorption, and provides high selectivity, as few compounds in a typical environmental or biological sample will fluoresce at the same excitation/emission wavelength pair. acs.org
| Method | Principle | Primary Application | Key Advantages |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measurement of light absorption by the aromatic system. | Quantification in pure solutions; HPLC detection. | Simple, robust, follows Beer-Lambert Law. |
| Fluorescence Spectroscopy | Measurement of light emitted after excitation of the molecule. | High-sensitivity quantification; HPLC-FLD detection. | Exceptional sensitivity (ng/L levels achievable), high selectivity. researchgate.net |
Electrochemical Sensing of this compound
The electrochemical detection of aromatic amines offers a promising avenue for sensitive and rapid quantification. While specific studies focusing exclusively on this compound are limited, the methodologies applied to other aromatic amines and polycyclic aromatic hydrocarbons (PAHs) provide a strong foundation for its analysis. vliz.benih.gov These techniques rely on the electrochemical properties of the amine functional group and the aromatic ring system, which are susceptible to oxidation or reduction at an electrode surface. nih.gov The resulting current or potential can be correlated to the analyte's concentration.
Voltammetric Methods for this compound Quantification
Voltammetry is a powerful electroanalytical technique that measures the current response of an electroactive species to an applied potential. nih.gov For a compound like this compound, its aromatic amine structure allows for direct electrochemical oxidation at various electrode surfaces.
Cyclic Voltammetry (CV): This technique is often used for the initial characterization of the electrochemical behavior of a compound. iieta.org For instance, studies on related aromatic amine compounds have utilized CV to understand their oxidation and reduction processes. nih.gov The process involves scanning the potential of an electrode and measuring the resulting current, which provides information on the redox potentials and the reversibility of the electrochemical reaction. While not primarily a quantitative technique, CV is crucial for developing more sensitive quantitative methods.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive voltammetric techniques used for the quantification of trace analytes. They offer improved signal-to-noise ratios compared to CV by minimizing the background charging current. DPV and SWV have been successfully applied to the determination of various aromatic amines and nitro-aromatic compounds. nih.govresearchgate.net For this compound, these methods would likely involve the oxidation of the amine group, producing a peak current that is directly proportional to its concentration. The choice of electrode material, such as glassy carbon, boron-doped diamond, or chemically modified electrodes, can significantly influence the sensitivity and selectivity of the analysis. nih.govresearchgate.net
Table 1: Comparison of Voltammetric Techniques for Aromatic Amine Detection
| Technique | Principle | Typical Application | Advantages for this compound |
| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. | Characterization of redox behavior. | Provides fundamental data on oxidation potential. |
| Differential Pulse Voltammetry (DPV) | Pulses of fixed magnitude are superimposed on a linear potential ramp. | Trace-level quantification. | High sensitivity and good resolution. nih.gov |
| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. | Rapid trace-level quantification. | Fast scan rates and excellent sensitivity. nih.gov |
Development of Biosensors and Chemosensors for this compound Detection
Recent advancements have focused on developing highly selective and sensitive sensors for environmental pollutants.
Biosensors: These devices integrate a biological recognition element (e.g., enzymes, antibodies, or DNA) with a physicochemical transducer. For aromatic amines, enzyme-based biosensors, often utilizing oxidases like tyrosinase or laccase, have been developed. ikm.org.my These enzymes can catalyze the oxidation of the amine, and the resulting electrochemical signal is measured. Another approach involves DNA-based biosensors, where the interaction (e.g., intercalation) of the aromatic amine with immobilized DNA on an electrode surface causes a measurable change in the electrochemical signal, often detected by electrochemical impedance spectroscopy (EIS). nih.gov This method has shown high sensitivity for various amino-substituted naphthalene (B1677914) compounds. nih.gov
Chemosensors: These sensors utilize a chemical receptor that selectively binds to the target analyte, producing a detectable signal. For aromatic amines, chemosensors can be designed based on molecularly imprinted polymers (MIPs) or specific host-guest interactions. Fluorescent chemosensors represent another important class. While not an electrochemical method, they are worth noting in the context of advanced sensor development. For example, anthracene-based fluorescent probes have been designed for the detection of various analytes, where binding events lead to a change in fluorescence intensity. mdpi.commdpi.comacs.org A similar principle could be adapted to an electrochemical platform, where the binding of this compound to a specific receptor molecule on an electrode alters the electrochemical properties of the system.
Sample Preparation Strategies for this compound in Complex Matrices
The accurate quantification of this compound in environmental or biological samples necessitates effective sample preparation to isolate it from interfering matrix components. nih.gov The choice of technique depends on the sample matrix (e.g., water, soil, biological tissue) and the required concentration levels.
Solid-Phase Extraction (SPE) for this compound Isolation
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. sigmaaldrich.com It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.
For a compound like this compound, which possesses both the nonpolar character of a PAH and the polar nature of an amine, various SPE sorbents can be employed.
Reversed-Phase SPE: Sorbents like C18 or polymeric materials are commonly used to extract PAHs from aqueous samples. obrnutafaza.hr The nonpolar benz[a]anthracene backbone would strongly interact with the C18 stationary phase.
Normal-Phase SPE: Sorbents such as silica (B1680970) gel or alumina (B75360) can be used for cleanup of extracts in nonpolar solvents. This is particularly useful for separating PAHs from lipid-rich matrices. scilit.com
Ion-Exchange SPE: The amine group of this compound can be protonated under acidic conditions, allowing it to be retained on a cation-exchange sorbent. This provides an additional mechanism for selective isolation.
The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. epa.gov The choice of solvents for each step is critical for achieving high recovery and purity. gcms.cz
Liquid-Liquid Extraction (LLE) for this compound Enrichment
Liquid-Liquid Extraction (LLE) is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ajol.info For extracting this compound from aqueous samples, an organic solvent in which the compound is highly soluble, such as dichloromethane (B109758) or hexane, would be used. gcms.cz
The efficiency of LLE can be significantly influenced by the pH of the aqueous phase. By adjusting the pH, the ionization state of the amine group can be controlled.
At neutral or basic pH: The amine group is in its neutral form, making the compound more hydrophobic and readily extractable into a nonpolar organic solvent.
At acidic pH: The amine group becomes protonated (R-NH3+), increasing its water solubility and allowing for back-extraction from an organic phase into an acidic aqueous phase for further cleanup. nih.gov
Recent advancements include liquid-phase microextraction (LPME) techniques, such as hollow-fiber LPME, which drastically reduce the amount of organic solvent required, aligning with green chemistry principles. nih.gov These methods have been successfully optimized for the extraction of various aromatic amines from complex matrices like urine. nih.gov
Method Validation and Quality Control Protocols for this compound Analytical Procedures
To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must undergo rigorous validation. researchgate.net Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. scilit.com
Key performance parameters that must be evaluated include:
Linearity and Range: This assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing a series of standards, and the coefficient of determination (r²) is calculated to demonstrate linearity. nih.gov
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked analyte that is detected is the recovery. nih.gov
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Both repeatability (intra-day precision) and reproducibility (inter-day precision) are assessed. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scilit.com
Quality Control (QC) procedures are implemented to ensure the continued validity of the analytical results. This involves the routine analysis of QC samples, such as blanks, calibration standards, and spiked matrix samples, alongside the unknown samples. cdc.gov Adherence to established protocols, such as those from the EPA or other regulatory bodies, is crucial for data defensibility. epa.gov
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria Example (for trace analysis) |
| Linearity (r²) | Measures the correlation between concentration and instrument response. | > 0.995 |
| Accuracy (% Recovery) | Measures the agreement between the measured value and the true value. | 70-120% nih.gov |
| Precision (% RSD) | Measures the variability of repeated measurements. | < 15-20% researchgate.net |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3 ajol.info |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately measured. | Signal-to-Noise Ratio ≥ 10 |
| Specificity | Ability to differentiate the analyte from interferences. | No significant interfering peaks at the analyte's retention time. |
Applications of Benz a Anthracen 5 Amine in Advanced Materials Science and Beyond
Benz(a)anthracen-5-amine as a Building Block for Organic Electronic Materials
The core structure of benz(a)anthracene (B33201), a polycyclic aromatic hydrocarbon, provides a rigid and planar backbone with extended π-conjugation, a desirable feature for organic electronic materials. The introduction of an amine group at the 5-position could theoretically influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and enhance its potential as a hole-transporting or emissive material. However, specific research to validate these hypotheses for this compound is not present in the available literature.
While many anthracene (B1667546) derivatives have been successfully developed as highly efficient blue emitters for OLEDs, there are no specific studies detailing the design principles or synthesis routes for OLED emitters based on this compound. rsc.orgrsc.org The performance of such hypothetical emitters, including their quantum yield, color purity, and operational stability, has not been reported. Research on related anthracene compounds often involves attaching various aromatic amine or carbazole (B46965) groups to the anthracene core to create bipolar molecules for efficient deep-blue emission. rsc.org
Anthracene and its derivatives are recognized for their potential in OFETs due to their planar structure, which can facilitate strong intermolecular π-π stacking and efficient charge transport. researchgate.netrsc.org The functionalization of the anthracene core is a key strategy to tune its molecular packing and charge carrier mobility. rsc.org However, there is no available research that specifically investigates the synthesis of this compound derivatives for use as the active semiconductor layer in OFETs. Performance metrics such as charge mobility, on/off ratio, and threshold voltage for such devices are therefore unknown.
The application of organic molecules in photovoltaic devices, such as dye-sensitized solar cells (DSSCs) or organic solar cells (OSCs), relies on their ability to absorb light and facilitate charge separation and transport. While amine-containing aromatic compounds are explored as donor materials or hole-transport materials in photovoltaics, no studies have been published that characterize the photovoltaic properties of this compound or its derivatives. semanticscholar.orgrsc.org Key parameters like power conversion efficiency, open-circuit voltage, and short-circuit current density have not been determined for devices employing this specific compound.
Fluorescent Probes and Chemosensors Derived from this compound
The inherent fluorescence of the anthracene moiety makes it a popular fluorophore for the development of chemical sensors. researchgate.net The amine group can act as a recognition site or a signaling unit that modulates the fluorescence output upon interaction with an analyte. Despite this potential, the development and application of this compound as a platform for fluorescent probes and chemosensors have not been documented.
The design of fluorescent sensors often involves coupling a fluorophore like anthracene to a specific receptor for the target analyte. mdpi.com The interaction with the analyte, such as a metal ion or a biomolecule, can cause a change in the fluorescence intensity or wavelength through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.comnih.gov There are no reports on the synthesis of such sensors using this compound or their performance in detecting specific ions or biomolecules. Studies on other anthracene-based probes have shown high selectivity for analytes like mercury ions (Hg²⁺). mdpi.comacs.org
The amine group is susceptible to protonation and deprotonation depending on the pH of the surrounding medium. This property can be harnessed to create pH-responsive fluorescent probes, where the fluorescence is modulated by changes in pH. The protonation of the amine can alter the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" response. nih.gov While this is a common strategy in sensor design, no research has been published on the pH-sensing capabilities of this compound, and its pKa value or responsive pH range has not been characterized.
This compound in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules. For a molecule like this compound, its large, flat aromatic surface and the presence of an amino group provide distinct sites for such interactions, suggesting significant potential in this field.
Host-Guest Interactions Involving this compound
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion. The extended π-system of the benz(a)anthracene core makes it an attractive candidate for interactions with electron-deficient guest molecules through π-π stacking. The amino group can act as a hydrogen bond donor, enabling interactions with hosts that have hydrogen bond accepting sites.
Table 1: Potential Host-Guest Interactions with this compound (Hypothetical)
| Host Molecule Type | Potential Interaction Type with this compound | Driving Force |
|---|---|---|
| Cyclodextrins | Inclusion Complex | Hydrophobic effect, van der Waals forces |
| Calixarenes | Inclusion/External Binding | π-π stacking, hydrogen bonding |
| Crown Ethers | Binding at the amino group | Ion-dipole interactions, hydrogen bonding |
| Porphyrins/Phthalocyanines | π-complexation | π-π stacking, electrostatic interactions |
Self-Assembly of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures. Derivatives of this compound, particularly those with additional functional groups, could be designed to self-assemble into complex architectures. The large aromatic core can drive aggregation through π-π stacking, while the amino group can direct the assembly through hydrogen bonding.
For example, attaching long alkyl chains to the benz(a)anthracene skeleton could lead to the formation of liquid crystalline phases. Functionalization with carboxylic acids or other complementary hydrogen bonding units could result in the formation of supramolecular polymers or gels. Research on other polycyclic aromatic hydrocarbons has demonstrated that such self-assembled structures can have interesting photophysical and electronic properties. researchgate.net
Coordination Chemistry of this compound as a Ligand
The amino group of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, influenced by both the metal and the large aromatic ligand.
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound would likely involve the reaction of the amine with a suitable metal salt in an appropriate solvent. The coordination could be monodentate, through the nitrogen atom of the amino group. It is also conceivable that in some cases, the benz(a)anthracene ring system could participate in η⁶-coordination to a metal center, as has been observed for other polycyclic aromatic systems. nih.gov
Table 2: Potential Metal Complexes of this compound (Hypothetical)
| Metal Ion | Potential Coordination Geometry | Potential Synthetic Method |
|---|---|---|
| Copper(II) | Tetrahedral or Square Planar | Reaction with CuCl₂ in ethanol |
| Palladium(II) | Square Planar | Reaction with Pd(OAc)₂ in acetonitrile (B52724) |
| Platinum(II) | Square Planar | Reaction with K₂PtCl₄ in water/DMF |
| Ruthenium(II) | Octahedral | Reaction with [Ru(arene)Cl₂]₂ dimer |
Catalytic Applications of this compound Metal Complexes
Metal complexes are widely used as catalysts in organic synthesis. While no catalytic applications of this compound metal complexes have been reported, complexes of other amino-functionalized ligands have shown activity in various reactions. nih.gov It is plausible that metal complexes of this compound could catalyze reactions such as cross-coupling, hydrogenation, or oxidation. The large aromatic ligand could influence the steric and electronic environment of the metal center, potentially leading to unique selectivity. For instance, palladium complexes could be investigated for their efficacy in Suzuki or Heck coupling reactions.
Further research is necessary to synthesize and characterize these potential metal complexes and to evaluate their catalytic performance. Such studies would contribute to a deeper understanding of the coordination chemistry of amino-PAHs and could lead to the development of novel catalysts for organic transformations.
Environmental Fate and Transformation Mechanisms of Benz a Anthracen 5 Amine
Photodegradation Mechanisms of Benz(a)anthracene (B33201) in Aquatic and Atmospheric Environments
Photodegradation is a significant process for the removal of PAHs from the environment.
Biodegradation Pathways of Benz(a)anthracene in Environmental Systems
Microbial degradation is a key process in the environmental breakdown of persistent organic pollutants like PAHs.
Enzymatic Biotransformation of Benz(a)anthracene by Environmental MicroorganismsThe initial step in the aerobic bacterial degradation of PAHs is typically catalyzed by dioxygenase enzymes, which hydroxylate an aromatic ring to form a cis-dihydrodiol.nih.govIn Mycobacterium vanbaalenii, the enzymatic attack on Benz(a)anthracene occurs at the C-1,2-, C-5,6-, C-7,12- and C-10,11-positions, leading to dihydroxylated intermediates.oup.comSubsequent ring cleavage, both ortho- and meta-cleavage, leads to a variety of ring-fission metabolites.oup.comIn fungi like Fusarium solani, extracellular laccase is a key enzyme that may play an important role in the transformation process.oup.com
The table below summarizes some of the identified metabolites from the degradation of the parent compound, Benz(a)anthracene.
| Metabolite | Degradation Process | Degrading Organism/Condition | Reference |
|---|---|---|---|
| Benz(a)anthracene-7,12-dione | Photodegradation / Biodegradation | UV Irradiation / Mycobacterium vanbaalenii | researchgate.netoup.com |
| Phthalic Acid | Photodegradation / Biodegradation | UV Irradiation / Fusarium solani | researchgate.netoup.com |
| 10,11-Dimethoxybenz[a]anthracene | Biodegradation | Mycobacterium vanbaalenii | oup.com |
| Naphtho[2,1-g]chromen-10-one | Biodegradation | Mycobacterium vanbaalenii | oup.com |
| 3-(2-carboxylphenyl)-2-naphthoic acid | Biodegradation | Mycobacterium vanbaalenii | oup.com |
Adsorption and Desorption Mechanisms of Benz(a)anthracen-5-amine in Soil and Sediment Matrices
The mobility and bioavailability of this compound in the environment are significantly governed by its adsorption and desorption behavior in soil and sediment. As an amino-derivative of a polycyclic aromatic hydrocarbon, its interaction with soil and sediment matrices is expected to be complex, influenced by both the properties of the compound and the characteristics of the environmental medium.
Adsorption Mechanisms:
The presence of the amine functional group introduces additional adsorption mechanisms not present in the parent PAH, Benz(a)anthracene. The amino group can engage in specific interactions with soil and sediment components, including:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor, forming bonds with oxygen-containing functional groups on the surfaces of clay minerals and organic matter.
Cation Exchange: Under acidic conditions, the amino group can become protonated, forming a positively charged cation. This cation can then participate in ion exchange reactions with negatively charged sites on clay minerals and organic matter.
Surface Complexation: The amine group can form complexes with metal oxides and hydroxides present in the soil.
The interplay of these mechanisms results in a stronger adsorption of amino-PAHs compared to their parent PAHs. The adsorption of nonionizable nitronaphthalenes, for instance, shows no variation with pH and their partition coefficients correlate well with solubility, suggesting the predominance of hydrophobic interactions.
Desorption Mechanisms:
Desorption is the process by which an adsorbed chemical is released from the soil or sediment back into the porewater. For strongly sorbed compounds like amino-PAHs, desorption is often a slow and incomplete process. This can lead to the long-term sequestration of these compounds in the environment, making them less available for degradation or uptake by organisms.
The desorption of PAHs from sediments can be influenced by the presence of dissolved organic matter, which can facilitate their transport. Laboratory experiments on the parent compound, benz(a)anthracene, have shown that dissolved natural organic matter can enhance its desorption from sediments. It is plausible that similar mechanisms would apply to this compound.
Factors Influencing Adsorption and Desorption:
Several factors related to both the chemical and the environmental matrix influence the extent of adsorption and desorption:
Soil/Sediment Properties:
Organic Matter Content: Higher organic matter content generally leads to greater adsorption of hydrophobic compounds.
Clay Content and Type: The amount and type of clay minerals influence adsorption through surface area and cation exchange capacity.
pH: Soil and water pH can affect the charge of the amine group and the surface charge of soil components, thereby influencing electrostatic interactions.
Chemical Properties:
Hydrophobicity (Kow): Higher octanol-water partition coefficients (Kow) are associated with stronger adsorption to organic matter. The log Kow for the parent compound, Benz(a)anthracene, is 5.61, indicating high hydrophobicity.
pKa: The pKa of the amino group determines the pH at which it becomes protonated, influencing its potential for cation exchange.
Research Findings on Related Compounds:
Studies on other amino-PAHs have demonstrated their strong sorption to soil and sediment. For example, the adsorption of aminonaphthalenes has been shown to be enhanced at lower pH values due to protonation of the amino group. The aerobic mineralization of these compounds was found to be biphasic, with an initial fast phase followed by a slow phase controlled by substrate bioavailability, indicating that desorption can be a rate-limiting step in their degradation.
| Parameter | Influencing Factor | Effect on Adsorption of Amino-PAHs |
| Soil/Sediment | Organic Matter Content | Increased adsorption |
| Clay Content | Increased adsorption | |
| pH | Decreased pH can increase adsorption via cation exchange | |
| Chemical | Hydrophobicity (Kow) | Higher Kow leads to stronger adsorption |
| pKa | Influences the potential for pH-dependent cation exchange |
Volatilization and Atmospheric Transport Mechanisms of this compound
Volatilization from soil and water surfaces and subsequent atmospheric transport represent a potential pathway for the environmental distribution of this compound. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.
Volatilization:
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. The vapor pressure of a chemical is a measure of its tendency to evaporate. Compounds with higher vapor pressures are more volatile.
Specific data on the vapor pressure of this compound are not available in the reviewed literature. However, the parent compound, Benz(a)anthracene, has a very low vapor pressure (e.g., 1.7 x 10⁻⁵ mm Hg at 25 °C). The addition of a polar amino group is generally expected to further decrease the vapor pressure compared to the parent PAH. Therefore, this compound is expected to have a very low volatility.
Atmospheric Transport:
Once in the atmosphere, the fate of a chemical is governed by its partitioning between the gas and particulate phases, its atmospheric lifetime, and its removal from the atmosphere through deposition.
The Henry's Law constant (H) describes the partitioning of a chemical between the air and water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to partition into the air from water. There is no experimentally determined Henry's Law constant available for this compound. For the parent compound, Benz(a)anthracene, the Henry's Law constant is low (e.g., 1.77 x 10⁻⁵ atm-m³/mol), suggesting it will predominantly reside in the water or sorbed to soil/sediment rather than volatilizing into the air. Given the expected lower vapor pressure and likely increased water solubility due to the polar amine group, the Henry's Law constant for this compound is also expected to be low.
Due to their low volatility, semi-volatile organic compounds like amino-PAHs are likely to be associated with atmospheric particulate matter rather than existing purely in the gas phase. This association with particles allows for long-range atmospheric transport.
Factors Influencing Volatilization and Atmospheric Transport:
Vapor Pressure: Lower vapor pressure leads to lower volatilization rates.
Henry's Law Constant: A low Henry's Law constant indicates a lower tendency to partition from water to air.
Adsorption to Soil/Sediment: Strong adsorption to soil and sediment reduces the amount of the chemical available for volatilization.
Environmental Conditions: Temperature, wind speed, and soil moisture can all influence the rate of volatilization.
Physicochemical Properties of Related Compounds:
The following table presents physicochemical data for the parent compound, Benz(a)anthracene, which can provide an indication of the expected properties of this compound.
| Compound | Molecular Weight ( g/mol ) | Vapor Pressure (mm Hg at 25°C) | Henry's Law Constant (atm-m³/mol) | Log Kow |
| Benz(a)anthracene | 228.29 | 1.7 x 10⁻⁵ | 1.77 x 10⁻⁵ | 5.61 |
Data for Benz(a)anthracene is provided as a proxy due to the lack of specific data for this compound.
Future Research Directions and Emerging Opportunities in Benz a Anthracen 5 Amine Research
Exploration of Novel and Sustainable Synthetic Pathways for Benz(a)anthracen-5-amine
The development of efficient and environmentally benign synthetic routes to this compound is a primary focus for future research. Current synthetic strategies often involve multi-step processes with harsh reaction conditions. The exploration of novel catalytic systems and green chemistry principles is expected to yield more sustainable alternatives.
Key research thrusts in this area include:
Electrochemical Synthesis: Recent advancements in electrochemical methods for the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) offer a promising avenue for the greener production of this compound. rsc.org Electrosynthesis can reduce the reliance on harsh chemical oxidants and reductants, often proceeding under mild conditions with high atom economy.
Catalytic C-H Amination: Direct C-H amination of the benz[a]anthracene core represents a highly atom-economical approach. Future work will likely focus on the development of novel transition-metal catalysts that can selectively introduce an amino group at the C5 position.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based methodologies for the synthesis of this compound could lead to more efficient and reproducible production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound is a largely unexplored but potentially powerful strategy for enhancing sustainability.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Electrochemical Synthesis | Green, mild conditions, high atom economy | Substrate scope, regioselectivity |
| Catalytic C-H Amination | High atom economy, reduced waste | Catalyst development, regioselectivity |
| Flow Chemistry | Scalability, safety, process control | Equipment cost, reaction optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Advanced Functionalization Strategies for Tailored this compound Properties
The functionalization of the this compound scaffold is a key strategy for tuning its physicochemical properties for specific applications. Future research will focus on developing precise and versatile methods for introducing a wide range of functional groups.
Emerging functionalization strategies include:
Site-Selective C-H Functionalization: Building on advances in the site-selective functionalization of polycyclic aromatic hydrocarbons, researchers will aim to develop methods for the selective modification of other positions on the this compound ring system. acs.org This will enable the synthesis of derivatives with precisely controlled electronic and steric properties.
Derivatization of the Amino Group: The amino group of this compound serves as a versatile handle for further functionalization. This can include the introduction of polymers, biomolecules, or other functional moieties to create hybrid materials with unique properties.
Introduction of Heteroatoms: The incorporation of additional heteroatoms, such as sulfur, oxygen, or phosphorus, into the this compound framework can significantly alter its electronic and photophysical properties. rsc.orgresearchgate.net
The potential effects of different functional groups on the properties of this compound are summarized in Table 2.
Table 2: Potential Effects of Functionalization on this compound Properties
| Functional Group | Potential Effect | Potential Application |
|---|---|---|
| Electron-withdrawing groups (e.g., -CN, -NO2) | Lowered LUMO energy, enhanced electron affinity | n-type organic semiconductors |
| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Raised HOMO energy, enhanced electron-donating ability | p-type organic semiconductors, fluorescent probes |
| Halogens (e.g., -F, -Br) | Altered crystal packing, enhanced intersystem crossing | Organic light-emitting diodes (OLEDs), phosphorescent materials |
| Bulky substituents | Reduced intermolecular aggregation | Solution-processable organic electronics |
Integration of this compound into Nanoscale Systems and Architectures
The unique photophysical and electronic properties of this compound make it an attractive building block for the construction of functional nanoscale systems. Future research will explore the incorporation of this molecule into a variety of nanostructures.
Areas of interest include:
Surface Functionalization of Nanoparticles: this compound can be covalently or non-covalently attached to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots) to impart new functionalities. researchgate.net This could lead to the development of novel sensors, imaging agents, or drug delivery systems.
Self-Assembled Nanostructures: The planar structure and potential for intermolecular interactions (e.g., π-π stacking, hydrogen bonding) of this compound derivatives could be exploited to create self-assembled nanostructures such as nanofibers, nanoribbons, and vesicles.
Molecular Spacers in Nanosystems: The rigid, polycyclic aromatic core of this compound makes it a candidate for use as a molecular spacer in nanoscale systems, such as in Förster Resonance Energy Transfer (FRET)-based biosensors, to control the distance between donor and acceptor moieties. mdpi.com
Interdisciplinary Research at the Interface of this compound Chemistry, Physics, and Mechanistic Biology
The complex and multifaceted nature of this compound necessitates an interdisciplinary research approach. Collaborations between chemists, physicists, and biologists will be crucial for a comprehensive understanding of its properties and potential applications.
Future interdisciplinary research directions may include:
Biophysical Studies: Investigating the interactions of this compound with biological macromolecules, such as DNA and proteins, can provide insights into its mechanism of action and potential for bio-applications. The metabolism of benz[a]anthracene has been studied, and similar investigations into its amino-derivative could be insightful. nih.govnih.gov
Molecular Electronics: The charge transport properties of single molecules of this compound and its self-assembled structures can be explored using techniques such as scanning tunneling microscopy (STM) and conductive atomic force microscopy (c-AFM). This could pave the way for its use in molecular-scale electronic devices.
Computational Modeling: Density functional theory (DFT) and other computational methods will play a vital role in predicting the electronic, optical, and self-assembly properties of new this compound derivatives, thereby guiding synthetic efforts.
Development of Next-Generation this compound-Based Functional Materials
Building upon the fundamental understanding gained from the aforementioned research areas, a major goal will be the development of next-generation functional materials based on this compound. The introduction of the amino group into the polycyclic aromatic hydrocarbon framework can significantly influence its properties, opening up possibilities for new applications.
Potential next-generation materials include:
Organic Light-Emitting Diodes (OLEDs): The incorporation of nitrogen atoms into polycyclic aromatic hydrocarbons has been shown to tune their emission properties. rsc.org this compound and its derivatives could serve as novel emitters or host materials in OLEDs with improved efficiency and color purity.
Organic Semiconductors: The tunable electronic properties of functionalized this compound derivatives make them promising candidates for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. acs.org
Chemosensors: The amino group of this compound can act as a binding site for specific analytes. By monitoring changes in the photophysical properties of the molecule upon binding, highly sensitive and selective chemosensors can be developed.
Photocatalysts: The extended π-system of this compound suggests its potential for use in photocatalytic applications, such as in the degradation of organic pollutants or in light-driven chemical transformations.
The development of these materials will require a concerted effort in rational molecular design, synthesis, device fabrication, and characterization.
Q & A
Q. What are the critical safety protocols for handling Benz(a)anthracen-5-amine in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use Class I, Type B biological safety hoods during preparation to minimize aerosol exposure .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved N95) is required if airborne concentrations exceed 0.1 mg/m³ .
- Decontamination : Employ wet methods or HEPA-filtered vacuums for cleanup; dry sweeping is prohibited .
- Storage : Store in tightly sealed containers in cool (<25°C), well-ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) .
Q. How should researchers design experiments to mitigate health risks associated with this compound exposure?
- Methodological Answer :
- Ventilation : Install local exhaust ventilation systems to maintain airborne levels below NIOSH-recommended exposure limits (RELs) .
- Monitoring : Use real-time aerosol monitors to track airborne concentrations during synthesis or handling .
- Emergency Protocols : Ensure eyewash stations and safety showers are accessible within 10 seconds of the work area .
- Training : Conduct mandatory hazard communication training, emphasizing first-aid procedures for skin/eye contact (e.g., 15-minute flushing with water) .
Advanced Research Questions
Q. What methodological considerations are essential when employing cyclic voltammetry (CV) to study the redox behavior of this compound derivatives?
- Methodological Answer :
- Experimental Setup : Use a gold electrode in 0.1 M tetraethylammonium perchlorate (TEAP)/acetonitrile electrolyte. Apply a scan rate of 100 mV/s to minimize capacitive currents .
- Data Interpretation : Analyze convoluted voltammograms to determine electrochemical parameters (e.g., electron transfer coefficient α, rate constant ). Validate results via numerical simulation to confirm ECEC (electrochemical-chemical-electrochemical-chemical) mechanisms .
- Contradiction Resolution : Address anomalies in peak separation by testing for adsorption effects or chemical follow-up reactions using derivative techniques like differential pulse voltammetry .
Q. How can researchers resolve discrepancies in environmental concentration data for this compound during ecological risk assessments?
- Methodological Answer :
- Sampling Strategy : Use EPA Method 8270 for PAH quantification in soil/water, ensuring homogenization of samples to reduce variability .
- Analytical Validation : Cross-validate GC-MS results with HPLC-fluorescence detection, leveraging the compound’s aromatic structure for enhanced sensitivity .
- Statistical Analysis : Apply multivariate regression to correlate contamination sources (e.g., coal tar vs. combustion byproducts) with spatial concentration gradients .
Q. What advanced techniques are recommended for structural elucidation and impurity profiling of this compound derivatives?
- Methodological Answer :
- Mass Spectrometry : Use high-resolution MS (HRMS) with electron ionization (EI) to fragment the molecular ion ( 228.2879) and confirm substituent positions .
- Chromatography : Optimize GC conditions (e.g., DB-5 column, 60°C to 280°C ramp) to separate isomers like Benz[a]anthracene-7-thiol from other PAH derivatives .
- Impurity Control : Implement orthogonal testing (e.g., NMR + X-ray crystallography) to detect trace nitrosamines, referencing EMA guidelines for threshold limits (≤0.03 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
